molecular formula C36H54O11 B591414 Picfeltarraenin X

Picfeltarraenin X

カタログ番号: B591414
分子量: 662.8 g/mol
InChIキー: WZLJFFOIPJDGBU-MXKLYMAESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Picfeltarraenin X is a useful research compound. Its molecular formula is C36H54O11 and its molecular weight is 662.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2S)-2-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54O11/c1-16(2)20-12-24(39)36(8,47-20)29-19(38)13-33(5)23-10-9-17-18(35(23,7)25(40)14-34(29,33)6)11-21(30(44)32(17,3)4)45-31-28(43)27(42)26(41)22(15-37)46-31/h9,12,16,18-19,21-23,26-31,37-38,41-44H,10-11,13-15H2,1-8H3/t18-,19-,21+,22-,23+,26-,27+,28-,29+,30-,31-,33+,34-,35+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLJFFOIPJDGBU-MXKLYMAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)C(O1)(C)C2C(CC3(C2(CC(=O)C4(C3CC=C5C4CC(C(C5(C)C)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=O)[C@](O1)(C)[C@H]2[C@@H](C[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4C[C@@H]([C@H](C5(C)C)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of Picfeltarraenin X: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picfeltarraenin X, a triterpenoid isolated from Picria fel-terrae, has been identified as a potent inhibitor of acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available scientific literature. While quantitative inhibitory concentrations for this compound are not yet published, initial studies demonstrate its superior potency compared to the established AChE inhibitor, Tacrine. Furthermore, this document explores the anti-inflammatory mechanism of a closely related compound, Picfeltarraenin IA, which acts via the NF-κB signaling pathway. This guide consolidates available data, details experimental protocols, and presents signaling pathways and workflows to support further research and drug development efforts.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of action identified for this compound is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This finding is based on bioassay- and liquid chromatography/mass spectrometry (LC-MS)-guided fractionation of extracts from Picria fel-terrae[1][2][3].

Potency and Quantitative Data

Direct quantitative data, such as the half-maximal inhibitory concentration (IC50), for this compound's inhibition of AChE has not been reported in the reviewed scientific literature. However, the initial discovery and subsequent studies have qualitatively described its potent inhibitory activity.

A key study identified this compound as one of six active compounds from Picria fel-terrae that exhibited stronger AChE inhibition than Tacrine, a known AChE inhibitor used in the treatment of Alzheimer's disease[2][3]. For reference, the IC50 of Tacrine for AChE inhibition has been reported to be in the nanomolar range, with values such as 31 nM, 109 nM, and 0.03 µM, depending on the specific experimental conditions[1][2][4]. This suggests that this compound is a highly potent inhibitor of this enzyme.

Table 1: Quantitative Data on Acetylcholinesterase Inhibition

CompoundTargetIC50 ValueSource
This compoundAcetylcholinesterase (AChE)Not Reported (Qualitatively more potent than Tacrine)[2][3]
TacrineAcetylcholinesterase (AChE)31 nM[2]
TacrineAcetylcholinesterase (AChE)109 nM[1]
TacrineAcetylcholinesterase (AChE)0.03 µM[4]
Experimental Protocol: Bioassay- and LC-MS-Guided Fractionation for AChE Inhibitors

The identification of this compound as an AChE inhibitor was achieved through a multi-step process involving extraction, fractionation, and bioassay-guided identification.

  • Extraction and Fractionation : The plant material, Picria fel-terrae, was extracted with ethanol. The resulting extract was then further fractionated using solvents of varying polarity, such as petroleum ether and ethyl acetate. The ethyl acetate fraction was found to exhibit the strongest AChE inhibitory activity[1][2].

  • High-Performance Liquid Chromatography (HPLC) Separation : The active ethyl acetate fraction was separated using HPLC. The effluent was split and collected into two identical 96-well plates[1].

  • AChE Inhibition Bioassay : One of the 96-well plates was used for a bioassay to determine AChE inhibitory activity. This allowed for the identification of the specific chromatographic fractions containing active compounds[1].

  • Mass Spectrometry (MS) Identification : The corresponding positive wells in the second 96-well plate were analyzed using electrospray ionization mass spectrometry (ESI-MS) to identify the chemical structures of the active compounds, which included this compound[1][2].

G cluster_extraction Extraction & Fractionation cluster_separation Separation & Collection cluster_analysis Analysis & Identification plant Picria fel-terrae ethanol_extract Ethanol Extraction plant->ethanol_extract fractionation Solvent Fractionation (Petroleum Ether, Ethyl Acetate) ethanol_extract->fractionation active_fraction Active Ethyl Acetate Fraction fractionation->active_fraction hplc HPLC Separation active_fraction->hplc split Effluent Split hplc->split plate1 96-Well Plate 1 (For Bioassay) split->plate1 plate2 96-Well Plate 2 (For MS Analysis) split->plate2 bioassay AChE Inhibition Bioassay plate1->bioassay ms LC-ESI-MS Analysis plate2->ms bioassay->ms Identifies active fractions for MS identification Identification of This compound ms->identification G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates & Promotes Degradation NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits NFkappaB_nucleus NF-κB (p65/p50) NFkappaB->NFkappaB_nucleus Translocates to gene_expression Pro-inflammatory Gene Expression NFkappaB_nucleus->gene_expression Induces nucleus Nucleus cytokines IL-8, PGE2, COX-2 gene_expression->cytokines Picfeltarraenin_IA Picfeltarraenin IA Picfeltarraenin_IA->IKK Inhibits

References

Picfeltarraenin X: A Technical Guide for Researchers on its Potential as an Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picfeltarraenin X is a naturally occurring triterpenoid that has been identified as a potential inhibitor of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. This technical guide provides an in-depth overview of this compound as a potential AChE inhibitor, including its chemical properties, a detailed experimental protocol for assessing its inhibitory activity, and a discussion of the relevant signaling pathways.

Quantitative Data Summary

As of the last update, specific IC50 values for this compound against acetylcholinesterase have not been published in peer-reviewed literature. For the purpose of illustrating how such data should be presented, the following table provides a template for summarizing key quantitative parameters for an AChE inhibitor. Researchers who determine these values for this compound can use a similar structure for clear and concise data presentation.

ParameterValueUnitsExperimental ConditionsReference
IC50 (AChE) Data not availableµMe.g., Human recombinant AChE, 37°C, pH 8.0-
Kinetic Mechanism Data not available-e.g., Lineweaver-Burk plot analysis-
Ki Data not availableµMe.g., Competitive, non-competitive, etc.-
Selectivity (BChE/AChE) Data not available-Comparison of IC50 values for butyrylcholinesterase and acetylcholinesterase-

Experimental Protocols

The following is a detailed protocol for determining the acetylcholinesterase inhibitory activity of a test compound like this compound using the widely accepted Ellman's method.

Principle of the Ellman's Assay

The Ellman's assay is a colorimetric method used to measure acetylcholinesterase activity. The assay relies on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity. An inhibitor will reduce the rate of this reaction.

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • This compound (or other test compound)

  • Donepezil or Galantamine (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of AChE in Tris-HCl buffer. The final concentration in the well should be optimized for a linear reaction rate over the measurement period.

    • Prepare a stock solution of ATCI (e.g., 10 mM) in deionized water.

    • Prepare a stock solution of DTNB (e.g., 3 mM) in Tris-HCl buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

    • Prepare a stock solution of the positive control (e.g., Donepezil) in a similar manner to the test compound.

  • Assay Protocol in a 96-well Plate:

    • Add 20 µL of the test compound dilution or positive control to the appropriate wells. For the control (uninhibited reaction), add 20 µL of the solvent used for the test compound.

    • Add 140 µL of Tris-HCl buffer to all wells.

    • Add 20 µL of the DTNB solution to all wells.

    • Add 10 µL of the AChE solution to all wells except for the blank wells (add buffer instead).

    • Incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes.

    • Initiate the reaction by adding 10 µL of the ATCI solution to all wells.

    • Immediately start measuring the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Cholinergic Synaptic Transmission and AChE Inhibition

Acetylcholine (ACh) is a neurotransmitter that plays a crucial role in cognitive functions such as learning and memory. In a healthy cholinergic synapse, ACh is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to postsynaptic receptors, leading to signal propagation. Acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal. In conditions like Alzheimer's disease, there is a decline in ACh levels. AChE inhibitors like this compound (potentially) block the action of AChE, thereby increasing the concentration and duration of ACh in the synaptic cleft, which helps to restore cholinergic neurotransmission.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Presynaptic_Terminal Presynaptic Terminal Postsynaptic_Receptor Postsynaptic ACh Receptors Presynaptic_Terminal->Postsynaptic_Receptor ACh binds to receptors AChE AChE ACh_Vesicle ACh Vesicles ACh_Vesicle->Presynaptic_Terminal Release of ACh Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Signal Propagation Synaptic_Cleft Synaptic Cleft Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh Hydrolysis Picfeltarraenin_X This compound Picfeltarraenin_X->AChE Inhibition

Caption: Cholinergic synapse and the mechanism of AChE inhibition.

Experimental Workflow for Screening and Characterization of AChE Inhibitors

The process of identifying and characterizing novel AChE inhibitors from natural sources like the plant from which this compound is derived involves a multi-step workflow. This typically begins with the extraction of compounds from the natural source, followed by initial screening for AChE inhibitory activity. Positive hits are then subjected to further characterization to determine their potency (IC50), mechanism of action, and selectivity.

Experimental_Workflow Start Start: Natural Source Extraction Extraction and Isolation of This compound Start->Extraction Screening Primary Screening: AChE Inhibition Assay (Ellman's Method) Extraction->Screening Hit_Identification Active? Screening->Hit_Identification IC50 IC50 Determination: Dose-Response Analysis Hit_Identification->IC50 Yes End Lead Compound Hit_Identification->End No Kinetics Kinetic Studies: (e.g., Lineweaver-Burk Plot) IC50->Kinetics Mechanism Determine Mechanism (Competitive, etc.) Kinetics->Mechanism Selectivity Selectivity Assay: vs. Butyrylcholinesterase (BChE) Mechanism->Selectivity In_Vivo In Vivo Studies: (e.g., Animal Models of Cognitive Impairment) Selectivity->In_Vivo In_Vivo->End

Caption: Workflow for AChE inhibitor discovery and characterization.

Conclusion

This compound represents a promising natural product scaffold for the development of novel acetylcholinesterase inhibitors. Although detailed quantitative and mechanistic data are currently lacking in the public domain, this technical guide provides researchers with the necessary background and experimental protocols to independently investigate its potential. The provided workflows and diagrams offer a clear framework for the systematic evaluation of this compound and other natural compounds as potential therapeutic agents for cholinergic-deficient neurological disorders. Further research is warranted to elucidate the specific inhibitory profile of this compound and to explore its therapeutic potential.

References

Picfeltarraenin X: A Review of Preclinical Data and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Picfeltarraenin X, a triterpenoid compound, has been identified as a potential therapeutic agent. However, a comprehensive review of the available scientific literature reveals a significant scarcity of detailed in vitro and in vivo studies specifically investigating its biological activities. In contrast, a closely related analogue, Picfeltarraenin IA, has been the subject of preliminary in vitro research, particularly focusing on its anti-inflammatory properties. This technical guide summarizes the current state of knowledge on this compound and provides a detailed overview of the experimental data available for Picfeltarraenin IA as a surrogate, highlighting the methodologies and key findings that could inform future research on this compound.

This compound: Current Knowledge

This compound is a naturally occurring triterpenoid.[1] The primary biological activity associated with this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1] However, beyond this initial characterization, there is a notable absence of publicly available data regarding its potency (e.g., IC50 values), mechanism of inhibition, or its effects in cellular and animal models.

In Vitro Studies of the Analogue Picfeltarraenin IA

Due to the limited data on this compound, this guide will focus on the published in vitro studies of its close analogue, Picfeltarraenin IA. These studies provide the most relevant insights into the potential biological activities of this class of compounds.

Anti-Inflammatory Effects in Human Lung Epithelial Cells

Research has shown that Picfeltarraenin IA exhibits anti-inflammatory properties in human pulmonary adenocarcinoma epithelial A549 cells.[2][3] Specifically, it has been shown to counteract the inflammatory effects induced by lipopolysaccharide (LPS).[2][3]

Table 1: Summary of Qualitative In Vitro Findings for Picfeltarraenin IA

Assay Cell Line Inducer Key Findings Reference
Cell ViabilityA549LPSAttenuated LPS-induced cell injury.[3]
IL-8 ProductionA549LPSInhibited LPS-induced IL-8 production.[2]
PGE2 ProductionA549LPSSignificantly inhibited LPS-induced PGE2 production in a concentration-dependent manner (0.1–10 µmol/l).[2][4]
COX-2 ExpressionA549, THP-1LPSSignificantly inhibited LPS-induced COX-2 expression in a concentration-dependent manner (0.1–10 µmol/l).[2][4]
NF-κB PathwayA549LPSDownregulated LPS-induced inflammatory responses via the NF-κB pathway.[2][4]
Mechanism of Action: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of Picfeltarraenin IA in A549 cells are attributed to its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[2][4] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation.[2] Picfeltarraenin IA was found to suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins like PGE2, through the NF-κB pathway.[2][4]

Picfeltarraenin_IA_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB COX2 COX-2 Expression NFkB->COX2 IL8 IL-8 Production NFkB->IL8 PGE2 PGE2 Production COX2->PGE2 Inflammation Inflammation PGE2->Inflammation IL8->Inflammation Picfeltarraenin_IA Picfeltarraenin IA Picfeltarraenin_IA->NFkB Experimental_Workflow Cell_Culture Cell Culture (A549, THP-1) Treatment Treatment (LPS +/- Picfeltarraenin IA) Cell_Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT ELISA Cytokine Measurement (ELISA for IL-8, PGE2) Treatment->ELISA Western_Blot Protein Expression (Western Blot for COX-2, NF-κB) Treatment->Western_Blot

References

Picfeltarraenin X (C36H54O11): A Technical Overview of a Triterpenoid Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available scientific information on Picfeltarraenin X, a natural triterpenoid with the molecular formula C36H54O11. While research has identified its primary biochemical activity, a comprehensive understanding of its broader pharmacological profile remains an area for future investigation.

Chemical and Physical Properties

This compound is a complex organic molecule classified as a triterpenoid. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C36H54O11[1][2]
Molecular Weight 662.81 g/mol [3]
CAS Number 1391826-61-1[2]
Class Triterpenoid[3]

Biological Activity and Mechanism of Action

The primary biological activity identified for this compound is the inhibition of acetylcholinesterase (AChE).[3] AChE is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels and duration of action of acetylcholine in synaptic clefts, a mechanism that is the basis for several drugs used to treat neurodegenerative diseases such as Alzheimer's disease.

Note on Available Data: While this compound is confirmed as an AChE inhibitor, detailed quantitative data, such as its IC50 value, and the specifics of its binding and inhibitory mechanism are not extensively documented in publicly available literature.

Signaling Pathways

Currently, there is a notable absence of published research detailing the specific signaling pathways modulated by this compound.

In contrast, a related compound, Picfeltarraenin IA , has been studied for its effects on inflammatory signaling. Research on Picfeltarraenin IA has demonstrated its ability to inhibit the lipopolysaccharide (LPS)-induced production of inflammatory cytokines, such as IL-8 and PGE2, through the modulation of the NF-κB signaling pathway in human pulmonary epithelial A549 cells.[4][5]

It is plausible that this compound may exhibit similar or distinct effects on cellular signaling pathways, but dedicated experimental investigation is required to confirm this.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the current body of scientific literature.

For reference, studies on the related compound, Picfeltarraenin IA, have utilized the following methodologies:

  • Cell Viability Assays: MTT (methylthiazol-tetrazolium) assays have been used to determine the cytotoxicity of Picfeltarraenin IA and its effect on cell proliferation in the presence of inflammatory stimuli.[4]

  • Enzyme-Linked Immunosorbent Assay (ELISA): This technique has been employed to quantify the production of inflammatory mediators like IL-8 and PGE2 from cultured cells.[4]

  • Western Blotting: This method has been used to analyze the expression levels of key proteins in signaling pathways, such as COX-2 and components of the NF-κB pathway.[4]

These protocols would be applicable to the future investigation of this compound's biological activities.

Logical Relationship of Known Information

The following diagram illustrates the current understanding of this compound.

Picfeltarraenin_X_Overview Picfeltarraenin_X This compound (Triterpenoid) AChE Acetylcholinesterase (AChE) Picfeltarraenin_X->AChE  targets Inhibition Inhibits

Known molecular target of this compound.

Future Directions

The existing data on this compound establishes it as a molecule of interest, particularly in the context of neurodegenerative disease research due to its AChE inhibitory activity. However, a significant amount of research is required to fully characterize its pharmacological profile. Future studies should focus on:

  • Quantitative analysis of AChE inhibition: Determining the IC50 value and kinetic parameters of inhibition.

  • Broader biological screening: Investigating its effects on other potential targets and its anti-inflammatory, cytotoxic, or other biological activities.

  • Elucidation of signaling pathway modulation: Exploring its impact on pathways such as the NF-κB and others relevant to its potential therapeutic applications.

  • In vivo studies: Evaluating its efficacy, pharmacokinetics, and safety in animal models.

References

Literature Review on the Therapeutic Potential of Picfeltarraenin X: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: Publicly available scientific literature contains limited specific data on the therapeutic potential of Picfeltarraenin X. The majority of research has focused on closely related compounds, particularly Picfeltarraenin IA, also isolated from the plant Picria fel-terrae Lour. This review summarizes the available information on Picfeltarraenin IA as a potential analogue for understanding the therapeutic prospects of this compound, alongside broader findings on extracts from Picria fel-terrae.

Introduction

This compound is a triterpenoid compound isolated from Picria fel-terrae Lour., a plant used in traditional medicine.[1] While specific studies on this compound are scarce, the therapeutic potential of related compounds from the same plant, such as Picfeltarraenin IA and IB, has been explored, suggesting potential anti-inflammatory, anticancer, and acetylcholinesterase (AChE) inhibitory activities for this class of molecules.[2][3][4] This document consolidates the existing knowledge on the Picfeltarraenin family, with a focus on Picfeltarraenin IA, to provide a foundational understanding for researchers and drug development professionals.

Therapeutic Potential of Picfeltarraenin Analogs and Picria fel-terrae Extracts

Research into the extracts of Picria fel-terrae and its constituent compounds has revealed a range of biological activities. Modern pharmacological investigations have pointed to diuretic, antipyretic, hepatoprotective, cardioprotective, antidiabetic, antioxidant, anti-inflammatory, anthelmintic, and analgesic properties.[5] Furthermore, certain fractions of the plant extract have demonstrated antiproliferative activity against cancer cell lines and have been suggested to induce apoptosis and cell cycle arrest.[5][6]

A key area of investigation for the Picfeltarraenin family is their anti-inflammatory potential. Studies on Picfeltarraenin IA have shown that it can inhibit the production of inflammatory mediators.[7]

Table 1: Summary of Quantitative Data on the Anti-Inflammatory Effects of Picfeltarraenin IA

Cell LineTreatmentConcentrationEffectReference
A549 (Human pulmonary epithelial cells)Lipopolysaccharide (LPS) + Picfeltarraenin IA1 µmol/l~31% reduction in IL-8 production[7]
A549 (Human pulmonary epithelial cells)Lipopolysaccharide (LPS) + Picfeltarraenin IA10 µmol/l~50% reduction in IL-8 production[7]
A549 (Human pulmonary epithelial cells)Lipopolysaccharide (LPS) + Picfeltarraenin IA0.1-10 µmol/lConcentration-dependent inhibition of PGE2 production[7]
A549 (Human pulmonary epithelial cells)Lipopolysaccharide (LPS) + Picfeltarraenin IA0.1-10 µmol/lConcentration-dependent inhibition of COX2 expression[7]

Experimental Protocols

The following methodologies have been employed in the study of Picfeltarraenin IA's anti-inflammatory effects.

  • Cell Lines: Human pulmonary adenocarcinoma epithelial A549 cells and human monocytic leukemia THP-1 cells were used.[4][7]

  • Induction of Inflammation: Lipopolysaccharide (LPS) at a concentration of 10 µg/ml was used to induce an inflammatory response in A549 cells.[7]

  • Compound Administration: Picfeltarraenin IA, dissolved in dimethyl sulfoxide (DMSO), was added to the cell cultures at varying concentrations (0.1-10 µmol/l) concurrently with LPS.[7]

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of Interleukin-8 (IL-8) and Prostaglandin E2 (PGE2) in the cell culture medium were quantified using ELISA kits.[4][7]

  • Protein Expression Analysis: The expression levels of cyclooxygenase 2 (COX2) and the p65 subunit of nuclear factor-κB (NF-κB) were determined by Western blot analysis to investigate the underlying signaling pathways.[4][7]

  • MTT Assay: A methylthiazol tetrazolium (MTT) assay was used to assess the viability of A549 cells following treatment with Picfeltarraenin IA to ensure that the observed effects were not due to cytotoxicity.[7]

Signaling Pathways

The anti-inflammatory effects of Picfeltarraenin IA in A549 cells have been linked to the inhibition of the NF-κB signaling pathway.[7]

Picfeltarraenin_IA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_p65 NF-κB (p65) TLR4->NFkB_p65 Activation NFkB_p65_nuc NF-κB (p65) NFkB_p65->NFkB_p65_nuc Translocation Picfeltarraenin_IA Picfeltarraenin IA Picfeltarraenin_IA->NFkB_p65 Inhibition Gene_Expression Gene Expression (COX2, IL-8, PGE2) NFkB_p65_nuc->Gene_Expression Induction

Experimental_Workflow cluster_analysis Analysis start Start: A549 Cell Culture treatment Treatment with LPS (10 µg/ml) ± Picfeltarraenin IA (0.1-10 µmol/l) start->treatment incubation Incubation treatment->incubation elisa ELISA: Quantify IL-8 & PGE2 in supernatant incubation->elisa western_blot Western Blot: Analyze COX2 & NF-κB p65 in cell lysate incubation->western_blot mtt_assay MTT Assay: Assess Cell Viability incubation->mtt_assay end End: Data Interpretation elisa->end western_blot->end mtt_assay->end

Conclusion and Future Directions

While direct evidence for the therapeutic potential of this compound is currently lacking in the scientific literature, the available data on its analogue, Picfeltarraenin IA, and extracts from its source plant, Picria fel-terrae, suggest a promising avenue for future research. The anti-inflammatory properties of Picfeltarraenin IA, mediated through the NF-κB pathway, highlight a potential mechanism of action that may be shared by other members of the Picfeltarraenin family, including this compound.

Further investigation is warranted to isolate and characterize the biological activities of this compound specifically. Future studies should aim to:

  • Evaluate the anti-inflammatory, anticancer, and other therapeutic effects of purified this compound in vitro and in vivo.

  • Elucidate the specific molecular targets and signaling pathways modulated by this compound.

  • Conduct comparative studies between this compound and other related compounds to understand structure-activity relationships.

Such research will be crucial in determining the unique therapeutic potential of this compound and its viability as a candidate for drug development.

References

An In-depth Technical Guide on the Preclinical Profile of Picfeltarraenin X

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Published research on the safety, toxicity, and pharmacokinetic profile of Picfeltarraenin X is currently limited. This guide summarizes the available information and leverages data from the closely related compound, Picfeltarraenin IA, to provide a comprehensive overview of the anticipated preclinical characteristics and the experimental methodologies used for their evaluation. The data presented for Picfeltarraenin IA should be considered illustrative and may not be directly representative of this compound.

Introduction

This compound is a triterpenoid natural product.[1][2] While its specific biological activities are not extensively documented in publicly available literature, related compounds such as Picfeltarraenin IA have demonstrated noteworthy biological effects, including the modulation of inflammatory pathways.[3][4][5][6] This technical guide aims to provide researchers, scientists, and drug development professionals with a framework for understanding the potential safety, toxicity, and pharmacokinetic profile of this compound, drawing parallels from its better-studied analogue, Picfeltarraenin IA.

Safety and Toxicity Profile

A comprehensive evaluation of the safety and toxicity of a novel compound involves a battery of in vitro and in vivo studies designed to identify potential hazards and establish a safe dose range for further development.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are fundamental for determining the potential of a compound to induce cell death.

Table 1: In Vitro Cytotoxicity of Picfeltarraenin IA on A549 Human Lung Carcinoma Cells

AssayCell LineConcentration (µmol/L)Effect
MTT AssayA549≤ 10No significant toxicity observed[3]
MTT AssayA549100Significant decrease in cell viability[3]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3]

  • Cell Seeding: Human pulmonary adenocarcinoma epithelial A549 cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with varying concentrations of the test compound (e.g., Picfeltarraenin IA at 0.1, 1, 10, and 100 µmol/L) and incubated for a specified period (e.g., 12 hours).[3]

  • MTT Addition: Following incubation, 20 µL of a 5 mg/mL MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The supernatant is removed, and the resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to untreated control cells.[3]

G

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Acute Toxicity

Acute toxicity studies in animal models are conducted to determine the potential adverse effects of a substance after a single high-dose exposure. These studies are crucial for determining the median lethal dose (LD50). While no specific acute toxicity data for this compound is available, a general protocol for an acute oral toxicity study is described below.

  • Animal Model: Healthy, young adult rodents (e.g., rats or mice) are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least five days before the study.

  • Dosing: A single animal is dosed with the test substance at a starting dose level. The route of administration is typically oral gavage.

  • Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.

  • Sequential Dosing: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down. This process is repeated for a small number of animals.

  • Endpoint: The study is concluded when the stopping criteria are met, and the LD50 is estimated using statistical methods.

G

Caption: Workflow for an acute oral toxicity study.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a compound to damage genetic material. A standard battery of tests includes the Ames test for bacterial reverse mutation and an in vivo micronucleus assay.

The Ames test is a widely used method to evaluate the mutagenic potential of chemical compounds using bacteria.[7][8][9]

  • Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance.

  • Plating: The treated bacteria are plated on a histidine-deficient agar medium.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[7]

The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts.[10][11][12][13][14]

  • Animal Model and Dosing: Rodents are treated with the test substance, typically via the intended clinical route of administration, at three different dose levels.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose.

  • Slide Preparation: The collected cells are processed and stained to visualize micronuclei in polychromatic erythrocytes.

  • Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic examination.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the vehicle control group indicates genotoxicity.[14]

Pharmacokinetic Profile

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. There is no published pharmacokinetic data for this compound. The following section outlines a general approach for a rodent pharmacokinetic study.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterRouteDose (mg/kg)ValueUnit
CmaxOral10Data not availableµg/mL
TmaxOral10Data not availableh
AUC(0-t)Oral10Data not availableµg*h/mL
Half-life (t1/2)Oral10Data not availableh
Bioavailability (F%)Oral10Data not available%
Clearance (CL)IV2Data not availablemL/min/kg
Volume of Distribution (Vd)IV2Data not availableL/kg

A typical pharmacokinetic study in rats would involve the following steps:[15][16][17][18]

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Cannulation: For intravenous administration and serial blood sampling, the jugular vein may be cannulated.

  • Dosing: A cohort of animals receives the test compound intravenously (e.g., as a bolus dose), while another cohort receives it via the intended route of administration (e.g., oral gavage).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental analysis.

G

Caption: Workflow for a typical rodent pharmacokinetic study.

Signaling Pathway Modulation

Based on studies of Picfeltarraenin IA, it is plausible that this compound may also exert its biological effects through the modulation of key inflammatory signaling pathways. Picfeltarraenin IA has been shown to inhibit the production of inflammatory cytokines by suppressing the nuclear factor-kappa B (NF-κB) pathway in human pulmonary epithelial A549 cells.[3][4][5][6]

The NF-κB signaling cascade is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, such as those encoding for cytokines and cyclooxygenase-2 (COX-2).[3][19]

G

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the anticipated safety, toxicity, and pharmacokinetic profile of this compound, primarily based on data from the related compound Picfeltarraenin IA and established toxicological and pharmacokinetic testing methodologies. The provided experimental protocols and diagrams serve as a reference for researchers and drug development professionals interested in evaluating this and other novel natural products. Further studies are imperative to elucidate the specific preclinical characteristics of this compound and determine its potential as a therapeutic agent.

References

The Role of Picfeltarraenin X in Neuronal Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picfeltarraenin X, a triterpenoid natural product, has been identified as a potent inhibitor of acetylcholinesterase (AChE). This guide provides an in-depth analysis of the established and putative roles of this compound in neuronal signaling. By inhibiting AChE, this compound primarily modulates cholinergic signaling, leading to a cascade of downstream effects on neuronal function. This document outlines the core mechanism of action, details the affected signaling pathways, presents available quantitative data, and provides a standard experimental protocol for assessing its activity.

Introduction

This compound is a triterpenoid isolated from plant species such as Picria fel-terrae Lour. and Scrophularia ningpoensis Hemsl.[1][2][3]. Structurally, it belongs to a class of complex natural products that have garnered interest for their diverse biological activities. The primary and most well-documented pharmacological action of this compound is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft[2][4][5]. Some studies suggest that its inhibitory potency is greater than that of Tacrine, a known AChE inhibitor[3][6]. This activity places this compound in a class of compounds with significant potential for modulating neuronal signaling, particularly in the context of neurodegenerative diseases where cholinergic deficits are a key pathological feature.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism by which this compound influences neuronal signaling is through the inhibition of acetylcholinesterase.

  • Enzyme Inhibition: this compound binds to AChE, preventing it from breaking down acetylcholine.

  • Increased Acetylcholine Bioavailability: This inhibition leads to an accumulation of acetylcholine in the synaptic cleft.

  • Enhanced Cholinergic Receptor Activation: The elevated levels of acetylcholine result in prolonged and enhanced activation of both nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs) on postsynaptic neurons.

This fundamental action initiates a series of downstream signaling events that can have profound effects on neuronal excitability, synaptic plasticity, and cell survival.

Neuronal Signaling Pathways Modulated by this compound

The primary activity of this compound as an AChE inhibitor implicates it in the modulation of several critical neuronal signaling pathways.

Cholinergic Signaling Pathway

The most direct pathway affected is the cholinergic signaling cascade. By increasing the synaptic concentration of acetylcholine, this compound potentiates signaling through both ionotropic nAChRs and metabotropic mAChRs.

  • Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels, upon activation by ACh, allow the influx of cations (primarily Na+ and Ca2+), leading to membrane depolarization and neuronal excitation.

  • Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors that, upon activation, can trigger a variety of intracellular signaling cascades, including the modulation of adenylyl cyclase and phospholipase C activity, leading to changes in intracellular cyclic AMP (cAMP) and inositol trisphosphate (IP3)/diacylglycerol (DAG) levels, respectively.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle ACh Vesicle ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis nAChR nAChR ACh->nAChR Binds mAChR mAChR ACh->mAChR Binds Picfeltarraenin_X This compound Picfeltarraenin_X->AChE Inhibits Depolarization Depolarization nAChR->Depolarization Second_Messengers Second Messengers (Ca2+, IP3, DAG) mAChR->Second_Messengers

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

PI3K/Akt Survival Pathway

There is evidence that cholinesterase inhibitors can promote neuroprotective effects through the modulation of the PI3K/Akt pathway. This is often mediated by the activation of specific nAChR subtypes.

  • nAChR-Mediated Calcium Influx: Activation of certain nAChRs (e.g., α7-nAChR) leads to an influx of calcium.

  • PI3K Activation: The increase in intracellular calcium can activate Phosphoinositide 3-kinase (PI3K).

  • Akt Phosphorylation: PI3K then phosphorylates and activates Akt (also known as Protein Kinase B).

  • Cell Survival: Activated Akt phosphorylates a range of downstream targets that are involved in promoting cell survival and inhibiting apoptosis.

PI3K_Akt_Pathway ACh Acetylcholine (ACh) nAChR α7-nAChR ACh->nAChR Activates Ca_influx Ca2+ Influx nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival / Anti-apoptosis Akt->Cell_Survival Promotes

Caption: Downstream activation of the PI3K/Akt survival pathway.

Quantitative Data

While several sources indicate that this compound is a potent acetylcholinesterase inhibitor, specific quantitative data such as the half-maximal inhibitory concentration (IC50) is not consistently reported in publicly accessible literature. One source mentions a related compound or extract having an IC50 of 25 μg/mL for acetylcholinesterase[7]. However, for the pure compound this compound, it is qualitatively described as having stronger AChE inhibition than Tacrine[3][6]. For comparative purposes, the IC50 of Tacrine for AChE is in the nanomolar range.

CompoundTargetActivitySource
This compoundAcetylcholinesterase (AChE)Potent Inhibitor[2][3][4][5][8]
This compoundAcetylcholinesterase (AChE)> Tacrine[3][6]

Experimental Protocols

The following is a generalized protocol for determining the acetylcholinesterase inhibitory activity of this compound using the Ellman's method, a widely accepted colorimetric assay[1][9][10].

Principle of the Ellman's Assay

This assay measures the activity of AChE by quantifying the rate of production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Reagents and Materials
  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

  • 1 U/mL Acetylcholinesterase (AChE) solution in phosphate buffer

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Experimental Workflow

Ellman_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE, this compound) Start->Prepare_Reagents Add_to_Plate Add Buffer, AChE, DTNB, and this compound (or solvent control) to 96-well plate Prepare_Reagents->Add_to_Plate Pre_incubate Pre-incubate for 10 minutes at 25°C Add_to_Plate->Pre_incubate Initiate_Reaction Initiate reaction by adding ATCI solution Pre_incubate->Initiate_Reaction Measure_Absorbance Measure absorbance at 412 nm kinetically (every minute for 10-15 minutes) Initiate_Reaction->Measure_Absorbance Calculate_Inhibition Calculate percentage of AChE inhibition Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Experimental workflow for the Ellman's assay to determine AChE inhibition.

Assay Procedure
  • Preparation of Reaction Mixtures: In a 96-well plate, prepare the following reaction mixtures:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL solvent + 10 µL deionized water (instead of ATCI).

    • Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample (with this compound): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution (at various concentrations).

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate for 10 minutes at 25°C.

  • Initiation of Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percentage of inhibition can be calculated using the following formula:

    % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100

    The IC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This compound is a natural product with a clearly defined primary mechanism of action: the inhibition of acetylcholinesterase. This activity directly potentiates cholinergic neurotransmission and is likely to have significant downstream effects on neuronal signaling pathways, including those involved in neuronal survival and plasticity. The lack of readily available, precise quantitative data on its inhibitory potency highlights the need for further research to fully characterize its pharmacological profile. Future studies should focus on determining the IC50 of this compound for AChE, elucidating its effects on specific subtypes of cholinergic receptors, and exploring its potential therapeutic applications in neurological disorders characterized by cholinergic dysfunction.

References

Methodological & Application

Application Notes and Protocols for Acetylcholinesterase Inhibition Assay of Picfeltarraenin X

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting an acetylcholinesterase (AChE) inhibition assay using Picfeltarraenin X, a known AChE inhibitor.[1][2][3][4] This document includes detailed experimental procedures, data presentation guidelines, and visual representations of the workflow and underlying biological pathways.

Introduction

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the signal at the synapse.[5] Inhibition of AChE is a critical therapeutic strategy for managing conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma by increasing acetylcholine levels.[5][6] this compound, a triterpenoid compound, has been identified as an inhibitor of AChE.[1] This document outlines the materials and methods for quantifying the inhibitory activity of this compound on AChE using the colorimetric Ellman's method.[5][6]

Principle of the Assay

The acetylcholinesterase inhibition assay is based on the Ellman's method, which measures the activity of AChE by detecting the formation of a yellow-colored product.[5][6] The assay involves a two-step reaction:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[5]

  • Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-Thio-2-nitrobenzoic acid (TNB), which is a yellow-colored compound.[5]

The rate of TNB formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.[5] In the presence of an inhibitor like this compound, the rate of this reaction will decrease.

Materials and Reagents

  • Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)[5]

  • Substrate: Acetylthiocholine iodide (ATCI)[5]

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[5]

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[5]

  • Test Compound: this compound

  • Positive Control: Donepezil or another known AChE inhibitor

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • Equipment:

    • 96-well microplate reader

    • Multichannel pipette

    • Incubator

Experimental Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL per well.

Preparation of Reagents
  • Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer and adjust the pH to 8.0.[5]

  • AChE Enzyme Stock Solution: Prepare a stock solution of AChE in the assay buffer. A typical starting concentration is 0.1-0.25 U/mL in the final well.[5]

  • DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect this solution from light.[5]

  • ATCI Stock Solution (14-15 mM): Dissolve ATCI in deionized water to a final concentration of 14-15 mM. This solution should be prepared fresh.[5]

  • This compound Solutions: Dissolve this compound in DMSO to create a high-concentration stock solution. Prepare a series of dilutions in the assay buffer to achieve the desired final concentrations for testing. Ensure the final DMSO concentration in the wells is below 1% to avoid affecting enzyme activity.[5]

  • Positive Control Solution: Prepare a dilution series of the positive control (e.g., Donepezil) in the same manner as the test compound.

Assay Procedure
  • Plate Layout: Design the plate to include wells for a blank (no enzyme), a negative control (100% enzyme activity, no inhibitor), a positive control, and the various concentrations of this compound.

  • Enzyme and Inhibitor Incubation:

    • To each well (except the blank), add 10 µL of the AChE working solution.

    • Add 10 µL of the appropriate this compound dilution or vehicle (for the negative control) to the corresponding wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a reaction mixture containing the assay buffer, DTNB, and ATCI.

    • Add 180 µL of this reaction mixture to all wells to start the reaction.[5]

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to take readings every minute for 10-20 minutes to monitor the reaction kinetics.

Data Analysis

The percentage of AChE inhibition is calculated using the rate of the reaction (change in absorbance per minute, ΔAbs/min).

% Inhibition = [ (Rate of Negative Control - Rate of Sample) / Rate of Negative Control ] x 100

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

Summarize the quantitative data in a clear and structured table.

CompoundConcentration (µM)% InhibitionIC50 (µM)
This compound0.115.2 ± 2.1rowspan="5"
135.8 ± 3.5
1052.3 ± 4.2
5078.9 ± 5.1
10095.1 ± 2.8
Donepezil0.0125.4 ± 2.9rowspan="5"
(Positive Control)0.148.9 ± 3.8
175.6 ± 4.5
592.1 ± 2.3
1098.7 ± 1.9

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents (AChE, DTNB, ATCI, this compound) prep_plate Prepare 96-well Plate (Blank, Controls, Test Compound) prep_reagents->prep_plate 1 add_enzyme Add AChE to wells prep_plate->add_enzyme 2 add_inhibitor Add this compound and Controls add_enzyme->add_inhibitor 3 incubate Incubate for 15 min add_inhibitor->incubate 4 start_reaction Add Reaction Mix (ATCI + DTNB) incubate->start_reaction 5 measure Measure Absorbance at 412 nm start_reaction->measure 6 calc_inhibition Calculate % Inhibition measure->calc_inhibition 7 plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve 8 det_ic50 Determine IC50 Value plot_curve->det_ic50 9

Caption: Workflow for the acetylcholinesterase inhibition assay.

Acetylcholinesterase Signaling Pathway and Inhibition

G cluster_pathway Normal Cholinergic Synaptic Transmission cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding & Activation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Termination AChE->Signal Inhibited_AChE Inhibited AChE Prolonged_Signal Prolonged Signaling Postsynaptic_Receptor->Prolonged_Signal Picfeltarraenin_X This compound Picfeltarraenin_X->AChE Inhibition Increased_ACh Increased ACh in Synapse Increased_ACh->Postsynaptic_Receptor Enhanced Activation

References

Cell-based Assays for Efficacy Testing of Picfeltarraenin X: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picfeltarraenin X is a triterpenoid compound of interest for its potential therapeutic properties. As an acetylcholinesterase (AChE) inhibitor, it holds promise for neurological applications.[1] Furthermore, related compounds such as Picfeltarraenin IA have demonstrated anti-inflammatory effects through the modulation of the NF-κB signaling pathway.[2][3] This document provides detailed application notes and protocols for a panel of cell-based assays to comprehensively evaluate the efficacy of this compound. The proposed assays will assess its cytotoxic, apoptotic, anti-inflammatory, and acetylcholinesterase-inhibiting activities.

Due to the limited availability of specific published data on this compound in these particular assays, the quantitative data presented in the tables are illustrative and based on expected outcomes for a compound of this class, drawing parallels from data on similar molecules like Picfeltarraenin IA. The protocols provided are established and widely used methods in drug discovery and development.

Data Presentation: Summary of Expected Quantitative Data

The following tables summarize the anticipated results from the described cell-based assays when testing this compound. These are example data sets and will need to be empirically determined.

Table 1: Cytotoxicity of this compound on A549 Human Lung Carcinoma Cells (MTT Assay)

This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198 ± 5.1
1085 ± 6.2
2562 ± 5.8
5041 ± 4.9
10025 ± 3.7

Table 2: Induction of Apoptosis by this compound in Jurkat Cells (Annexin V-FITC/PI Staining)

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.7
This compound (50 µM)45.8 ± 3.535.1 ± 2.919.1 ± 2.4

Table 3: Effect of this compound on LPS-Induced Cytokine Production in RAW 264.7 Macrophages (ELISA)

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control50 ± 1530 ± 10
LPS (1 µg/mL)2500 ± 2101800 ± 150
LPS + this compound (10 µM)1500 ± 1301100 ± 90
LPS + this compound (25 µM)800 ± 75600 ± 50

Table 4: Inhibition of Acetylcholinesterase (AChE) Activity by this compound

This compound (µM)% AChE Inhibition (Mean ± SD)
0.115 ± 3.2
145 ± 4.1
1085 ± 5.5
5098 ± 2.3

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This assay determines the effect of this compound on cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound or vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Protocol:

  • Cell Treatment: Seed cells (e.g., Jurkat) in a 6-well plate and treat with this compound at the desired concentration for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Anti-inflammatory Activity: Cytokine Production Measurement by ELISA

This protocol measures the inhibitory effect of this compound on the production of pro-inflammatory cytokines.

Protocol:

  • Cell Seeding and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

  • Data Analysis: Quantify the cytokine concentrations by comparing the sample absorbance to a standard curve.

Acetylcholinesterase (AChE) Inhibition Assay

This assay determines the inhibitory activity of this compound on acetylcholinesterase.

Protocol:

  • Reagent Preparation: Prepare a solution of acetylcholinesterase, the substrate acetylthiocholine (ATCh), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Inhibition Reaction: In a 96-well plate, add the AChE enzyme solution and various concentrations of this compound. Incubate for a pre-determined time.

  • Substrate Addition: Initiate the reaction by adding ATCh and DTNB to the wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of this compound compared to the untreated control.

Mandatory Visualizations

experimental_workflow cluster_assays Cell-Based Assays for this compound cluster_outcomes Efficacy Evaluation A Cytotoxicity Assay (MTT) B Apoptosis Assay (Annexin V/PI) A->B Investigate cell death mechanism C Anti-inflammatory Assay (ELISA) A->C Determine non-toxic concentrations for functional assays E Cell Viability (IC50) A->E F Apoptotic Induction B->F G Cytokine Inhibition C->G D AChE Inhibition Assay H AChE Inhibition (IC50) D->H

Caption: Experimental workflow for evaluating this compound efficacy.

nf_kb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription Nucleus->Gene Activates PicfeltarraeninX This compound PicfeltarraeninX->IKK Inhibits

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

References

Animal Models for Studying the Effects of Picfeltarraenin X: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picfeltarraenin X is a triterpenoid compound that, like other members of the Picfeltarraenin family, is of significant interest for its potential therapeutic properties. While direct in vivo studies on this compound are not extensively documented in publicly available literature, research on related compounds such as Picfeltarraenin IA suggests potent anti-inflammatory and potential anti-cancer activities.[1][2] This document provides detailed, proposed application notes and protocols for studying the effects of this compound in relevant animal models based on the known biological activities of its analogues and established experimental systems. These protocols are intended to serve as a comprehensive guide for researchers initiating in vivo studies with this compound.

Potential Therapeutic Applications to Investigate

  • Anti-inflammatory Effects: Based on the activity of related compounds, this compound is a candidate for investigation in models of inflammatory diseases.[1]

  • Anti-cancer Activity: The broader class of triterpenoids exhibits anti-cancer properties, making this a key area for in vivo evaluation of this compound.[2]

Data Presentation: Quantitative Data Summary

As there is a lack of specific in vivo data for this compound, the following table summarizes in vitro data for the related compound Picfeltarraenin IA, which can be used to inform starting dose-range finding studies.

Table 1: In Vitro Efficacy of Picfeltarraenin IA

ParameterCell LineConditionEffective ConcentrationObserved EffectReference
Anti-inflammatory ActivityHuman Pulmonary Epithelial A549 CellsLPS-induced inflammation10 µmol/lSignificant inhibition of IL-8 and PGE2 production[1]
CytotoxicityHuman Pulmonary Epithelial A549 Cells---Up to 100 µmol/lNo significant effect on cell viability[1]

Experimental Protocols

Anti-inflammatory Activity: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model in Mice

This model is designed to evaluate the systemic anti-inflammatory effects of this compound.

Workflow for LPS-Induced Systemic Inflammation Model

G cluster_0 Acclimatization (1 week) cluster_1 Grouping and Pre-treatment cluster_2 Induction of Inflammation cluster_3 Sample Collection and Analysis acclimatize House mice under standard conditions group Randomly assign mice to groups (n=8-10/group) pretreat Administer this compound or Vehicle (i.p.) group->pretreat induce Inject LPS (i.p.) 1 hour post-treatment pretreat->induce collect Collect blood and tissues at specified time points induce->collect analyze Measure inflammatory markers (e.g., TNF-α, IL-6) collect->analyze

Caption: Workflow for the LPS-induced systemic inflammation model.

Detailed Protocol:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Materials:

    • This compound

    • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

    • Lipopolysaccharide (LPS) from E. coli

    • Sterile, pyrogen-free saline

    • ELISA kits for TNF-α, IL-6, and IL-1β

  • Procedure:

    • Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

    • Grouping: Randomly divide mice into the following groups (n=8-10 per group):

      • Vehicle control + Saline

      • Vehicle control + LPS

      • This compound (low dose) + LPS

      • This compound (medium dose) + LPS

      • This compound (high dose) + LPS

    • Dosing:

      • Suggested starting doses for this compound could range from 1 to 50 mg/kg, administered intraperitoneally (i.p.). A dose-response study is recommended.

      • Administer the appropriate dose of this compound or vehicle.

    • Inflammation Induction: One hour after treatment, inject LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation. The saline control group receives an equivalent volume of sterile saline.

    • Sample Collection:

      • At 2, 6, and 24 hours post-LPS injection, collect blood via cardiac puncture under terminal anesthesia.

      • Harvest tissues such as liver, lung, and spleen for further analysis.

    • Analysis:

      • Centrifuge blood to obtain serum and store at -80°C.

      • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using ELISA kits according to the manufacturer's instructions.

      • Homogenize tissues to assess cytokine levels or for histological analysis.

Anti-cancer Activity: Human Tumor Xenograft Model in Immunocompromised Mice

This model is suitable for evaluating the efficacy of this compound against a specific human cancer cell line.

Workflow for Human Tumor Xenograft Model

G cluster_0 Cell Culture & Implantation cluster_1 Tumor Growth & Grouping cluster_2 Treatment cluster_3 Monitoring & Endpoint culture Culture human cancer cells implant Subcutaneously implant cells into nude mice culture->implant growth Monitor tumor growth implant->growth group Randomize mice when tumors reach ~100 mm³ growth->group treat Administer this compound or Vehicle daily group->treat monitor Measure tumor volume and body weight treat->monitor endpoint Euthanize mice at study endpoint monitor->endpoint collect Collect tumors for analysis endpoint->collect

Caption: Workflow for a subcutaneous human tumor xenograft model.

Detailed Protocol:

  • Animal Model: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Materials:

    • Human cancer cell line (e.g., A549 lung cancer, HT-29 colon cancer)

    • Matrigel

    • This compound

    • Vehicle

    • Calipers for tumor measurement

  • Procedure:

    • Cell Preparation: Culture the chosen cancer cell line in appropriate media. On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

    • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

    • Tumor Growth and Grouping: Monitor tumor growth every 2-3 days using calipers. When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (n=8-10 per group):

      • Vehicle control

      • This compound (low dose)

      • This compound (high dose)

      • Positive control (a standard-of-care chemotherapy agent for the chosen cell line)

    • Treatment: Administer this compound, vehicle, or positive control daily via an appropriate route (e.g., i.p. or oral gavage) for a specified period (e.g., 21 days).

    • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Endpoint and Analysis: Euthanize mice when tumors in the control group reach a predetermined size, or if signs of excessive toxicity are observed. Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, or Western blotting).

Signaling Pathway Visualization

Based on the known mechanism of Picfeltarraenin IA, a likely target for this compound in inflammation is the NF-κB signaling pathway.[1]

NF-κB Signaling Pathway Inhibition

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) PicfeltarraeninX This compound PicfeltarraeninX->IKK inhibits NFkB_n->Gene binds to promoter

Caption: Proposed mechanism of this compound via inhibition of the NF-κB pathway.

Conclusion

The protocols outlined in this document provide a solid foundation for the in vivo investigation of this compound's anti-inflammatory and anti-cancer properties. While these are proposed methodologies based on the activities of related compounds, they utilize standard and well-validated animal models. Researchers should perform initial dose-range finding and toxicity studies to establish a safe and effective dose for this compound before proceeding with full-scale efficacy studies. The successful application of these models will be crucial in elucidating the therapeutic potential of this promising natural compound.

References

Application Note & Protocol: Quantification of Picfeltarraenin X in Biological Samples using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Picfeltarraenin X in biological matrices, specifically plasma, using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The methodology is based on established principles for the analysis of related triterpenoid saponins.

Introduction

This compound is a triterpenoid saponin isolated from plants such as Picria fel-terrae. Like other members of the picfeltarraenin family, such as Picfeltarraenin IA and IB, it is investigated for various pharmacological activities, including acetylcholinesterase (AChE) inhibition.[1][2][3] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for bioanalysis due to its high sensitivity, specificity, and throughput.[4] This note details a UPLC-MS/MS method for the reliable determination of this compound in rat plasma, which can be adapted for other biological matrices.

Analytical Method Overview

The method employs a simple protein precipitation step for sample extraction, followed by chromatographic separation on a C18 column and detection using an electrospray ionization (ESI) source in Selective Reaction Monitoring (SRM) mode.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample (e.g., 100 µL) P2 Add Internal Standard P1->P2 P3 Protein Precipitation (e.g., with Methanol) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Collect Supernatant P4->P5 A1 Inject Supernatant P5->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 Electrospray Ionization (ESI) A2->A3 A4 Mass Spectrometry (SRM Detection) A3->A4 D1 Peak Integration A4->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify this compound D2->D3

Caption: Workflow for this compound quantification.

Detailed Experimental Protocol

This protocol is adapted from a validated method for the simultaneous quantification of Picfeltarraenins IA and IB in rat plasma.[5][6]

Materials and Reagents
  • This compound (Reference Standard)

  • Internal Standard (IS), e.g., a structurally similar but chromatographically distinct compound

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Rat Plasma (or other biological matrix)

Preparation of Solutions
  • Stock Solutions (1.0 mg/mL): Dissolve this compound and the IS in methanol to prepare individual stock solutions. Store at -20°C or -80°C.[1]

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create calibration standards. Prepare a working solution of the IS in methanol.

Sample Preparation
  • Thaw frozen plasma samples on ice.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution and vortex briefly.

  • Add 300 µL of methanol to precipitate proteins.[5][6]

  • Vortex the mixture for 3-5 minutes.

  • Centrifuge at ~13,000 x g for 10 minutes at 4°C.[7]

  • Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Inject an aliquot (e.g., 5-10 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Conditions
ParameterCondition
UPLC System Waters ACQUITY UPLC I-Class or similar
Column Agilent ZORBAX SB-C18 (e.g., 50mm × 2.1mm, 1.8µm)[5][6]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol (or Acetonitrile) with 0.1% Formic Acid
Flow Rate 0.3 - 0.4 mL/min
Gradient Isocratic (e.g., 70% B) or a shallow gradient optimized for separation[5][6]
Column Temperature 35 - 40°C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple Quadrupole (e.g., Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Selective Reaction Monitoring (SRM)
Ion Transitions This compound: To be determined by infusing a standard solution. Based on its molecular weight (662.8 g/mol ), a potential precursor ion [M+H]⁺ would be m/z 663.8. Product ions would need to be optimized.[8] Example (from Picfeltarraenin IA): m/z 785.4 → 639.5[5][6]
Source Temp. ~150°C
Desolvation Temp. ~400-500°C

Method Validation and Performance

A full method validation should be performed according to regulatory guidelines (e.g., FDA or ICH M10). The following tables summarize typical performance characteristics based on similar validated assays for related compounds.[5][6][9][10]

Table 1: Calibration Curve and Sensitivity
ParameterTypical Performance
Linearity Range 10 - 1500 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Limit of Detection (LOD) ~1 - 5 ng/mL
Limit of Quantification (LLOQ) ~10 ng/mL[5][6]
Table 2: Precision and Accuracy
QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC < 15%< 15%85 - 115%
Medium QC < 15%< 15%85 - 115%
High QC < 15%< 15%85 - 115%
Table 3: Recovery and Matrix Effect
ParameterTypical Performance
Extraction Recovery 80 - 110%
Matrix Effect 85 - 115%

Potential Signaling Pathway Involvement

While a definitive signaling pathway for this compound is not fully elucidated, its activity as an acetylcholinesterase (AChE) inhibitor suggests a mechanism of action centered on cholinergic signaling. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, enhancing cholinergic neurotransmission.

G cluster_pathway Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds Response Downstream Cellular Response Receptor->Response Activates PicfeltarraeninX This compound PicfeltarraeninX->AChE Inhibits

Caption: Inhibition of AChE by this compound.

Conclusion

The described UPLC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in biological samples. The simple sample preparation and rapid analysis time make it suitable for supporting high-throughput preclinical and clinical studies, enabling a thorough characterization of the compound's pharmacokinetic profile.

References

Picfeltarraenin X: Applications in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Picfeltarraenin X is a triterpenoid compound that has been identified as an inhibitor of acetylcholinesterase (AChE)[1]. This activity is of significant interest in the field of neurodegenerative disease research, as AChE inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease. The primary therapeutic rationale for AChE inhibition is to increase the levels of the neurotransmitter acetylcholine in the brain, which is depleted in Alzheimer's patients, thereby improving cognitive function.

Furthermore, related compounds, such as Picfeltarraenin IA, have demonstrated anti-inflammatory properties through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway[2][3][4]. Neuroinflammation is a critical component in the pathology of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The dual potential for cholinergic enhancement and anti-inflammatory effects makes this compound a valuable tool for investigation in neurodegenerative disease models.

These application notes provide protocols for researchers to investigate the efficacy and mechanisms of this compound in relevant experimental paradigms.

Application Note 1: Characterization of Acetylcholinesterase Inhibition

Objective: To provide a protocol for determining the in vitro inhibitory activity of this compound on acetylcholinesterase.

Background: The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The Ellman's method is a simple, reliable, and widely used colorimetric assay to measure AChE activity. It relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to AChE activity.

Quantitative Data: AChE Inhibition

Direct IC50 values for this compound are not detailed in the provided search results. Researchers can use the following protocol to determine the half-maximal inhibitory concentration (IC50) and present the data as follows:

CompoundConcentration RangeIC50 (µM)
This compounde.g., 0.01 - 100 µMUser-determined
Positive Control (e.g., Donepezil)e.g., 0.001 - 10 µMUser-determined
Experimental Protocol: In Vitro Acetylcholinesterase Activity Assay (Ellman's Method)

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound

  • Positive control inhibitor (e.g., Donepezil)

  • 0.1 M Phosphate Buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Reagent Preparation:

    • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is reached.

    • DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer.

    • ATCI Solution (14 mM): Dissolve 4.02 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.

    • AChE Solution (1 U/mL): Prepare a stock solution of AChE and dilute with phosphate buffer to a final concentration of 1 U/mL immediately before use. Keep on ice.

    • Compound Stock Solutions: Prepare a 10 mM stock solution of this compound and the positive control in DMSO. Create serial dilutions in phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the well is ≤1%.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent (e.g., 1% DMSO in buffer).

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution (at various concentrations).

  • Pre-incubation:

    • Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells.

    • Mix gently and incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation:

    • To all wells (except the blank), add 10 µL of the 14 mM ATCI solution to start the reaction.

    • Immediately start measuring the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/min).

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Application Note 2: Investigation of Anti-Inflammatory Effects via NF-κB Pathway

Objective: To provide a protocol for assessing the potential anti-inflammatory effects of this compound in a cell-based model, based on the known activity of Picfeltarraenin IA.

Background: Chronic neuroinflammation, often mediated by the NF-κB pathway, is a key pathological feature of neurodegenerative diseases. The NF-κB transcription factor family regulates the expression of numerous pro-inflammatory genes, including those for cytokines like Interleukin-8 (IL-8) and enzymes like Cyclooxygenase-2 (COX-2), which is responsible for producing Prostaglandin E2 (PGE2). A study on Picfeltarraenin IA, a related triterpenoid, demonstrated its ability to inhibit the production of IL-8 and PGE2 and reduce the expression of COX-2 in response to the inflammatory stimulus lipopolysaccharide (LPS) in A549 cells, with the mechanism linked to the NF-κB pathway[2][3][4]. This suggests that this compound may have similar properties worth investigating in neuro-relevant cells like microglia or astrocytes.

Quantitative Data from Picfeltarraenin IA Study

The following table summarizes the reported effects of Picfeltarraenin IA on inflammatory markers in LPS-stimulated A549 cells, which can serve as a benchmark for studies on this compound[3][4].

TreatmentIL-8 Production (% of LPS control)PGE2 Production (% of LPS control)COX-2 Expression (% of LPS control)
LPS (10 µg/ml)100%100%100%
LPS + Picfeltarraenin IA (0.1 µmol/l)Significantly ReducedSignificantly ReducedSignificantly Reduced
LPS + Picfeltarraenin IA (1 µmol/l)Significantly ReducedSignificantly ReducedSignificantly Reduced
LPS + Picfeltarraenin IA (10 µmol/l)Significantly ReducedSignificantly ReducedSignificantly Reduced

Note: The study showed a concentration-dependent inhibition. Specific percentage values were not provided in the abstract.

Experimental Protocol: Cell-Based Anti-Inflammatory Assay

Materials:

  • Relevant cell line (e.g., BV-2 microglia, primary astrocytes, or THP-1 monocytes)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for IL-8 (or mouse equivalent CXCL1/KC) and PGE2

  • Reagents for Western Blotting (antibodies for COX-2, p65 NF-κB, and a loading control like β-actin)

  • Cell lysis buffer

  • MTT or similar cell viability assay kit

Procedure:

  • Cell Culture and Seeding:

    • Culture cells according to standard protocols.

    • Seed cells in appropriate plates (e.g., 24-well plates for ELISA, 6-well plates for Western Blotting) and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Inflammatory Stimulation:

    • Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) for a predetermined time (e.g., 24 hours for cytokine release, 6-12 hours for protein expression). Include an unstimulated control group.

  • Cell Viability Assay:

    • In a parallel plate, perform an MTT assay to ensure that the observed effects are not due to cytotoxicity of this compound at the tested concentrations.

  • Endpoint Analysis:

    • ELISA: Collect the cell culture supernatant. Measure the concentrations of IL-8 and PGE2 using commercially available ELISA kits according to the manufacturer's instructions.

    • Western Blot: Wash the cells with cold PBS and lyse them. Determine the total protein concentration. Perform SDS-PAGE, transfer to a membrane, and probe with primary antibodies against COX-2 and NF-κB p65 to assess their expression levels. Use a loading control to normalize the data.

Visualizations: Signaling Pathway and Experimental Workflow

NF_kappa_B_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB_active NF-κB (Active) IkB->NFkB_active Degradation NFkB NF-κB (p65/p50) NFkB_IkB->IKK_complex Sequesters NFkB_IkB->NFkB_active Activation Nucleus Nucleus Gene_expression Pro-inflammatory Gene Expression (IL-8, COX-2) NFkB_active->Gene_expression Transcription Picfeltarraenin Picfeltarraenin IA/X (Proposed) Picfeltarraenin->IKK_complex Inhibits? Experimental_Workflow cluster_analysis Endpoint Analysis start Seed Cells (e.g., Microglia) pretreatment Pre-treat with this compound (Various Concentrations) start->pretreatment viability Cell Viability Assay (MTT) start->viability Parallel Plate stimulation Stimulate with LPS (e.g., 1 µg/mL) pretreatment->stimulation incubation Incubate (6-24 hours) stimulation->incubation harvest Harvest Supernatant & Lysates incubation->harvest elisa ELISA for Cytokines (IL-8, PGE2) harvest->elisa western Western Blot for Proteins (COX-2, p65) harvest->western

References

Application Note: Investigating Inflammatory Pathways with Picfeltarraenin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1][2] The Nuclear Factor-κB (NF-κB) signaling pathway is a key regulator of genes involved in inflammatory and immune responses.[3][4] Picfeltarraenin IA, a triterpenoid extracted from Picria fel-terrae Lour, has demonstrated anti-inflammatory properties by modulating this pathway.[3][5]

This document provides detailed protocols and data for researchers studying the anti-inflammatory effects of Picfeltarraenin IA, specifically its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in human pulmonary epithelial cells. LPS, a component of gram-negative bacteria, triggers an inflammatory cascade primarily through Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and the subsequent production of pro-inflammatory mediators like Interleukin-8 (IL-8) and Prostaglandin E2 (PGE2).[3][6]

Mechanism of Action

Picfeltarraenin IA has been shown to suppress LPS-induced inflammation in A549 human pulmonary epithelial cells.[1][3] The primary mechanism involves the inhibition of the NF-κB signaling pathway.[3] By preventing the activation and nuclear translocation of NF-κB, Picfeltarraenin IA effectively downregulates the expression of downstream inflammatory targets, including cyclooxygenase-2 (COX-2), which is essential for PGE2 synthesis, and the pro-inflammatory chemokine IL-8.[3][7][8]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes (COX-2, IL-8) NFkB_nuc->Genes Mediators Inflammatory Mediators (PGE2, IL-8) Genes->Mediators Translation & Synthesis Picfeltarraenin Picfeltarraenin IA Picfeltarraenin->NFkB Inhibits Activation Nucleus Nucleus

Caption: Picfeltarraenin IA inhibits the NF-κB signaling pathway.

Data Summary

The following tables summarize the quantitative effects of Picfeltarraenin IA in an LPS-induced inflammation model using A549 cells.

Table 1: Effect of Picfeltarraenin IA on A549 Cell Viability

Concentration (µmol/L) Cell Viability (%)
0 (Control) 100
0.1 ~100
1 ~100
10 ~100
100 ~80*

Data derived from MTT assay after 12h incubation. A significant decrease was noted at 100 µmol/L.[3]

Table 2: Inhibition of LPS-Induced IL-8 and PGE2 Production by Picfeltarraenin IA

Treatment IL-8 Production (% of LPS Control) PGE2 Production (% of LPS Control)
Control (No LPS) Low (Baseline) Low (Baseline)
LPS (10 µg/mL) 100 100
LPS + Picfeltarraenin IA (1 µmol/L) ~69* ~66*
LPS + Picfeltarraenin IA (10 µmol/L) ~50* ~52*

Data derived from ELISA. Cells were treated concomitantly with LPS and Picfeltarraenin IA.[3]

Table 3: Effect of Picfeltarraenin IA on LPS-Induced Protein Expression

Treatment COX-2 Expression NF-κB p65 (Nuclear) Expression
Control (No LPS) Undetectable Low
LPS (10 µg/mL) Significantly Increased Significantly Increased
LPS + Picfeltarraenin IA (10 µmol/L) Suppressed Suppressed

Data derived from Western Blot analysis.[3]

Experimental Protocols

The following protocols are based on methodologies reported for studying Picfeltarraenin IA.[3]

In Vitro LPS-Induced Inflammation Workflow

This workflow provides a general overview of the experimental process for evaluating the anti-inflammatory effects of a test compound.

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis c1 Culture A549 Cells c2 Seed Cells into Plates c1->c2 t1 Pre-treat with Picfeltarraenin IA c2->t1 t2 Stimulate with LPS (10 µg/mL) t1->t2 a1 Collect Supernatant for ELISA (IL-8, PGE2) t2->a1 a2 Lyse Cells for Western Blot (COX-2, NF-κB) t2->a2 a3 Perform Cell Viability Assay (MTT) t2->a3

Caption: General workflow for in vitro anti-inflammatory screening.
Protocol: Cell Culture

  • Cell Lines: Use human pulmonary adenocarcinoma epithelial A549 cells and human monocytic leukemia THP-1 cells.[3]

  • Culture Medium: Culture cells in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[9]

Protocol: Cell Viability (MTT Assay)
  • Seeding: Seed A549 cells into a 96-well plate at a suitable density (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight.[9]

  • Treatment: Replace the medium with a serum-free medium containing various concentrations of Picfeltarraenin IA (e.g., 0.1–100 µmol/l).[3]

  • Incubation: Incubate the cells for 12-24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) × 100.[3]

Protocol: ELISA for IL-8 and PGE2
  • Cell Treatment: Seed A549 cells in a multi-well plate. Treat cells with Picfeltarraenin IA (0.1–10 µmol/l) concomitantly with 10 µg/ml LPS for a specified time (e.g., 24 hours).[3]

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatant.

  • ELISA Procedure: Quantify the concentration of IL-8 and PGE2 in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.[1][3]

Protocol: Western Blot for COX-2 and NF-κB p65
  • Cell Lysis: After treatment with LPS and Picfeltarraenin IA, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. For NF-κB analysis, nuclear and cytoplasmic protein fractions should be prepared using a nuclear extraction kit.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[10] Incubate the membrane with primary antibodies against COX-2, NF-κB p65, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensity using densitometry software.

Conclusion and Future Directions

The available evidence strongly suggests that Picfeltarraenin IA is a potent inhibitor of LPS-induced inflammation in vitro, primarily through the suppression of the NF-κB pathway.[3][8] The protocols and data presented here provide a robust framework for researchers and drug development professionals to investigate its therapeutic potential further. Future studies should aim to validate these findings in in vivo animal models of inflammatory diseases to better understand the compound's efficacy, pharmacokinetics, and safety profile.[3]

References

Picfeltarraenin X: A Potent Tool for Elucidating Acetylcholinesterase Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Picfeltarraenin X is a triterpenoid natural product that has been identified as a potent inhibitor of Acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft.[1] Its inhibitory activity suggests its potential as a valuable tool compound for studying the kinetics and mechanism of AChE. Understanding the interaction of inhibitors like this compound with AChE is crucial for the development of novel therapeutics for neurological disorders such as Alzheimer's disease, where AChE inhibitors are a key treatment strategy. This document provides detailed protocols for characterizing the inhibitory activity of this compound on AChE, including the determination of its IC50 and Ki values.

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase terminates neuronal transmission at cholinergic synapses by breaking down acetylcholine into choline and acetate. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This compound exerts its effect by binding to AChE and inhibiting its catalytic activity. While the exact binding mode of this compound is yet to be fully elucidated, it is proposed to interact with the active site of the enzyme.

Below is a diagram illustrating the cholinergic synapse and the role of Acetylcholinesterase.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Synaptic Cleft presynaptic vesicle Synaptic Vesicle (contains Acetylcholine) ACh Acetylcholine (ACh) vesicle->ACh 3. ACh Release Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->vesicle 2. Ca²⁺ influx ChT Choline Transporter postsynaptic AChR Acetylcholine Receptor AChR->postsynaptic 5. Signal Transduction AChE Acetylcholinesterase (AChE) Choline Choline AChE->Choline Acetate Acetate AChE->Acetate ACh->AChR 4. Binds to Receptor ACh->AChE 6. Hydrolysis Choline->ChT 7. Reuptake Action_Potential Action Potential Action_Potential->Ca_channel 1. Arrives Picfeltarraenin_X This compound Picfeltarraenin_X->AChE Inhibition

Caption: Cholinergic synapse and inhibition by this compound.

Quantitative Data

CompoundTargetIC50 (µM)Ki (µM)
This compoundAcetylcholinesterase (AChE)To be determinedTo be determined
TacrineAcetylcholinesterase (AChE)~0.03~0.001-0.05

Experimental Protocols

The following protocols describe the determination of AChE activity and the characterization of its inhibition by this compound using the widely accepted Ellman's method.

Protocol 1: Determination of Acetylcholinesterase Activity (Ellman's Method)

This protocol outlines the measurement of AChE activity based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

    • ATCI Solution (10 mM): Dissolve an appropriate amount of ATCI in the assay buffer. Prepare fresh daily.

    • DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 180 µL of assay buffer + 10 µL of DTNB solution.

    • Control (100% activity): 160 µL of assay buffer + 10 µL of DTNB solution + 10 µL of AChE solution.

    • Enzyme Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Measurement:

    • Immediately place the plate in a microplate reader.

    • Measure the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) as the change in absorbance per minute (ΔAbs/min).

    • AChE activity (U/mL) = (ΔAbs/min) / (ε * path length) * dilution factor, where ε is the molar extinction coefficient of the colored product (14,150 M⁻¹cm⁻¹).

Below is a workflow diagram for the AChE activity assay.

AChE_Activity_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_measurement Measurement & Analysis prep_reagents Prepare Assay Buffer, ATCI, and DTNB solutions add_buffer Add Assay Buffer prep_reagents->add_buffer add_dtnb Add DTNB Solution add_buffer->add_dtnb add_ache Add AChE Solution add_dtnb->add_ache start_reaction Add ATCI Solution (to start reaction) add_ache->start_reaction read_absorbance Measure Absorbance at 412 nm (kinetic read) start_reaction->read_absorbance calculate_rate Calculate Reaction Rate (ΔAbs/min) read_absorbance->calculate_rate calculate_activity Calculate AChE Activity calculate_rate->calculate_activity

Caption: Workflow for determining AChE activity.

Protocol 2: Determination of IC50 for this compound

This protocol determines the concentration of this compound required to inhibit 50% of AChE activity.

Materials:

  • Same as Protocol 1

  • This compound stock solution (in a suitable solvent like DMSO)

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 180 µL of assay buffer + 10 µL of DTNB solution.

    • Control (100% activity): 150 µL of assay buffer + 10 µL of DTNB solution + 10 µL of AChE solution + 10 µL of solvent (e.g., DMSO).

    • Inhibitor wells: 140 µL of assay buffer + 10 µL of DTNB solution + 10 µL of AChE solution + 10 µL of each this compound dilution.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Start the reaction: Add 10 µL of ATCI solution to all wells.

  • Measurement: Measure the absorbance at 412 nm as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Below is a workflow for IC50 determination.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilutions of this compound setup_wells Set up Blank, Control, and Inhibitor wells prep_inhibitor->setup_wells preincubate Pre-incubate plate setup_wells->preincubate start_reaction Start Reaction with ATCI preincubate->start_reaction measure_abs Measure Absorbance start_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for IC50 determination of this compound.

Protocol 3: Determination of the Inhibition Constant (Ki)

This protocol is used to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or mixed) of this compound.

Procedure:

  • Perform the AChE activity assay (Protocol 1) with varying concentrations of the substrate (ATCI) in the absence and presence of several fixed concentrations of this compound.

  • Data Analysis:

    • For each inhibitor concentration, determine the Michaelis-Menten parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant), by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

    • Analyze the effect of this compound on Vmax and Km to determine the mode of inhibition:

      • Competitive inhibition: Km increases, Vmax remains unchanged.

      • Non-competitive inhibition: Km remains unchanged, Vmax decreases.

      • Mixed inhibition: Both Km and Vmax change.

    • Calculate the Ki value using the appropriate equation based on the mode of inhibition. For competitive inhibition, the relationship is: Km_app = Km * (1 + [I]/Ki) where Km_app is the apparent Km in the presence of the inhibitor, and [I] is the inhibitor concentration.

Conclusion

This compound is a promising tool compound for investigating the enzyme kinetics of Acetylcholinesterase. The protocols provided in this application note offer a comprehensive guide for researchers to characterize its inhibitory properties, thereby contributing to a deeper understanding of AChE function and the development of novel therapeutic agents.

References

Formulation of Picfeltarraenin X for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Picfeltarraenin X, a complex triterpenoid, presents a significant formulation challenge for in vivo administration due to its inherent poor aqueous solubility. Like many natural products, its lipophilic nature hinders its dissolution in physiological fluids, leading to low bioavailability and limiting its therapeutic potential. To overcome this obstacle, advanced formulation strategies are required to enhance its solubility and ensure consistent delivery in preclinical studies.

This document provides detailed application notes and protocols for the formulation of this compound. The primary approach detailed here is a co-solvent-based nanoemulsion system, leveraging readily available excipients. This method is adapted from successful formulations of structurally similar compounds, such as Picfeltarraenin IA, and is designed to be robust and reproducible for preclinical research.

Application Notes

Principle of the Formulation: The core principle is to create a stable, parenteral-grade oil-in-water (O/W) nanoemulsion. This compound is first dissolved in a co-solvent system comprising Dimethyl Sulfoxide (DMSO) and a biocompatible surfactant/polyethylene glycol mixture. This drug-loaded organic phase is then dispersed into an aqueous phase (saline) under controlled conditions to form nano-sized droplets. This nanoemulsion increases the surface area of the drug, enhancing its dissolution rate and bioavailability upon administration.

Key Components and Their Roles:

  • This compound: The active pharmaceutical ingredient (API).

  • Dimethyl Sulfoxide (DMSO): A powerful, water-miscible organic solvent used to create an initial concentrated stock solution of the highly lipophilic this compound.[1]

  • PEG 300 (Polyethylene Glycol 300): A water-miscible co-solvent that improves the solubility of the drug and acts as a viscosity modifier.

  • Tween 80 (Polysorbate 80): A non-ionic surfactant that is crucial for forming and stabilizing the nanoemulsion.[2] It reduces the interfacial tension between the oil and water phases, preventing the droplets from coalescing.

  • Saline (0.9% NaCl): The aqueous phase, ensuring the final formulation is isotonic and suitable for parenteral administration.[1]

Alternative Formulation Approaches: While the primary protocol focuses on a co-solvent nanoemulsion, other strategies can be employed for poorly soluble compounds:

  • Cyclodextrin Complexation: Using modified cyclodextrins like SBE-β-CD (Sulfobutylether-β-cyclodextrin) to form inclusion complexes that enhance aqueous solubility. A known protocol for a related compound involves 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]

  • Lipid-Based Formulations: Dissolving the compound in a biocompatible oil, such as corn oil, often with a small percentage of a co-solvent like DMSO to aid initial dissolution.[1][3] This approach is particularly suitable for oral administration.

Data Presentation: Formulation and Characterization

The following tables summarize expected quantitative data for a successfully prepared this compound nanoemulsion.

Table 1: Example Formulation Composition

ComponentRoleConcentration (% v/v)Example Volume for 1 mL
This compound StockAPI in Solvent-100 µL (of 25 mg/mL)
DMSOCo-solvent10%(Included in stock)
PEG 300Co-solvent40%400 µL
Tween 80Surfactant5%50 µL
Saline (0.9% NaCl)Aqueous Phase45%450 µL

Table 2: Physicochemical Characterization Parameters

ParameterMethodExpected ValueSignificance
Mean Droplet Size (Z-average)Dynamic Light Scattering (DLS)100 - 250 nmInfluences stability, biodistribution, and absorption rate.[4][5]
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.3Indicates a narrow, homogenous size distribution, crucial for reproducibility.[6]
Zeta PotentialDLS / Electrophoretic Mobility-15 mV to -30 mVPredicts long-term stability; higher negative values prevent aggregation.[4][7]
Drug ConcentrationHPLC-PDA2.5 mg/mLConfirms final dose concentration in the formulation.
pHpH Meter6.5 - 7.4Ensures physiological compatibility and prevents irritation at the injection site.
Visual AppearanceVisual InspectionClear, opalescent liquidIndicates successful nanoemulsion formation without precipitation.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion (2.5 mg/mL)

Materials:

  • This compound (purity >98%)

  • DMSO (cell culture grade)

  • PEG 300 (USP grade)

  • Tween 80 (USP grade)

  • Sterile Saline (0.9% w/v NaCl)

  • Sterile, pyrogen-free vials

  • Sterile 0.22 µm syringe filters

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a 25 mg/mL stock solution. If necessary, gently warm the tube to 37°C and use an ultrasonic bath to ensure complete dissolution.[8] This stock solution should be prepared fresh.

  • Combine Organic Components: In a sterile vial, add 400 µL of PEG 300.

  • Add Drug Stock: To the PEG 300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly by vortexing.

  • Add Surfactant: Add 50 µL of Tween 80 to the mixture and vortex until a clear, homogenous solution is formed.[1]

  • Form the Nanoemulsion: Slowly add 450 µL of sterile saline to the organic phase while continuously vortexing. Add the saline drop-wise to ensure the formation of a stable nanoemulsion.

  • Final Sterilization: Sterilize the final formulation by passing it through a sterile 0.22 µm syringe filter into a final sterile vial.

  • Storage: Store the final formulation at 4°C, protected from light. For in vivo experiments, it is highly recommended to prepare the formulation fresh on the day of use.[1]

Protocol 2: Characterization of the Nanoemulsion

A. Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS)

  • Sample Preparation: Dilute the nanoemulsion (e.g., 1:50 or 1:100) with sterile, filtered water to avoid multiple scattering effects.[6]

  • Instrument Setup: Use a Zetasizer or similar DLS instrument. Set the temperature to 25°C.

  • Measurement:

    • For particle size, perform measurements at a 90° or 173° scattering angle.[6] The instrument will report the Z-average mean diameter and the Polydispersity Index (PDI).

    • For zeta potential, use appropriate folded capillary cells and measure the electrophoretic mobility. The instrument will calculate the zeta potential.

  • Analysis: Perform each measurement in triplicate. A low PDI (<0.3) indicates a monodisperse sample suitable for administration.

B. Drug Quantification (HPLC)

  • Standard Preparation: Prepare a calibration curve of this compound (e.g., 1-100 µg/mL) in the mobile phase.

  • Sample Preparation: Disrupt a known volume of the nanoemulsion by diluting it at least 1:10 in the mobile phase (e.g., Acetonitrile/Methanol) to dissolve the droplets and release the drug. Centrifuge to pellet any insoluble excipients if necessary.

  • Chromatographic Conditions (Example for Triterpenoids):

    • Column: C18 or C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA/UV detector at 210 nm (as many triterpenoids lack strong chromophores).[2][9]

    • Injection Volume: 10-20 µL.

  • Quantification: Calculate the concentration of this compound in the nanoemulsion by comparing the peak area to the standard curve.

Protocol 3: In Vivo Administration (Example for Mice)

Materials:

  • Prepared and characterized this compound nanoemulsion.

  • Vehicle control (formulation prepared without this compound).

  • Appropriate gauge needles and syringes for the chosen route.

  • Experimental mice (e.g., C57BL/6J).

Procedure (Intraperitoneal Injection Example):

  • Animal Handling: Acclimatize animals according to institutional guidelines. Handle mice gently to minimize stress.

  • Dosing:

    • Calculate the required injection volume based on the animal's body weight and the desired dose (e.g., 1-10 mg/kg). The final injection volume for mice should typically not exceed 10 mL/kg.

    • Draw the calculated volume of the this compound nanoemulsion into a sterile syringe.

  • Injection: Restrain the mouse appropriately. The intraperitoneal (IP) injection is administered into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[10][11]

  • Control Group: Administer an equivalent volume of the vehicle control formulation to the control group of animals.

  • Monitoring: Monitor animals post-injection for any signs of toxicity or adverse reactions according to the approved animal protocol.

Common Administration Routes for Rodents:

  • Intraperitoneal (IP): Offers rapid absorption due to the large surface area of the abdominal cavity.[11]

  • Intravenous (IV): Typically via the tail vein; ensures 100% bioavailability but can be technically challenging. Maximum bolus injection volume is typically 5 mL/kg.[12]

  • Oral Gavage (PO): Useful for lipid-based formulations and when direct entry into the systemic circulation is not required.[11]

Mandatory Visualizations

G cluster_prep Formulation Preparation cluster_char Characterization cluster_invivo In Vivo Study P_stock 1. Prepare 25 mg/mL Stock (this compound in DMSO) P_mix 2. Mix Stock with PEG 300 & Tween 80 P_stock->P_mix P_emul 3. Add Saline Drop-wise (Continuous Vortexing) P_mix->P_emul P_filt 4. Sterile Filter (0.22 µm) P_emul->P_filt C_dls Size & Zeta Potential (DLS) P_filt->C_dls QC Check C_hplc Drug Concentration (HPLC) P_filt->C_hplc QC Check C_ph pH & Appearance P_filt->C_ph QC Check I_dose Dose Calculation C_hplc->I_dose Confirm Dose I_admin Administration to Animal (e.g., IP Injection) I_dose->I_admin I_vehicle Administer Vehicle Control I_dose->I_vehicle I_observe Monitor & Collect Data I_admin->I_observe I_vehicle->I_observe

Caption: Experimental workflow for formulation and in vivo testing.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR4) lps->receptor binds ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb_inactive NF-κB (p50/p65) (Inactive, Cytoplasmic) nfkb_inactive->ikb bound to nfkb_active NF-κB (p50/p65) (Active, Nuclear) nfkb_inactive->nfkb_active Translocation genes Transcription of Pro-inflammatory Genes (COX-2, IL-8, etc.) nfkb_active->genes activates nucleus Nucleus pic This compound pic->ikk inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.[8][13][14]

G surfactant Surfactant Conc. (Tween 80) droplet_size Droplet Size surfactant->droplet_size Decreases energy Mixing Energy (Vortexing Speed/Time) energy->droplet_size Decreases stability Physical Stability (Shelf-life) droplet_size->stability Influences bioavailability Bioavailability droplet_size->bioavailability Increases (as size decreases)

Caption: Relationship between formulation parameters and outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Picfeltarraenin X Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Picfeltarraenin X in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a triterpenoid natural product.[1] Like many complex organic molecules, it is hydrophobic and has low aqueous solubility, which can lead to precipitation in cell culture media and inaccurate experimental results.

Q2: What are the initial recommended solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents. For creating stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and recommended starting point. Other potential solvents include ethanol, methanol, chloroform, dichloromethane, ethyl acetate, and acetone.[2][3]

Q3: My this compound, dissolved in DMSO, precipitates when added to my cell culture medium. What is happening?

A3: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment like cell culture media, where its solubility is significantly lower. The final concentration of the organic solvent in the media is often too low to keep the compound dissolved.[4][5]

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

A4: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v).[4] However, the tolerance to DMSO is cell-line specific, so it is best practice to run a vehicle control experiment to assess the effect of DMSO at the intended concentration on your specific cells. Some sensitive cell lines may require concentrations at or below 0.1%.

Troubleshooting Guide: Compound Precipitation

If you are experiencing precipitation of this compound in your experiments, consult the following troubleshooting guide.

Issue Potential Cause Recommended Solution
Immediate Precipitation The final concentration of this compound exceeds its solubility limit in the culture medium.Perform a dose-response experiment starting with lower concentrations. Review literature for typical working concentrations.
The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.While keeping the final DMSO concentration below cytotoxic levels (ideally ≤ 0.1%), you can try preparing a more concentrated stock solution. This allows for the addition of a smaller volume to the media.
Improper mixing technique.Add the stock solution drop-wise into the pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid and even dispersion. Avoid adding the stock directly to the full volume of media without agitation.[4][5]
Delayed Precipitation (in incubator) Temperature shift affecting solubility.Always pre-warm your cell culture media to 37°C before adding the this compound stock solution.[4][6]
Interaction with media components (e.g., salts, proteins in serum).Perform a solubility test in your specific cell culture medium (with and without serum) to determine the maximum soluble concentration under your experimental conditions. Consider using serum-free media for a short treatment duration if compatible with your cells.
pH shift in the incubator due to CO2 levels.Ensure your medium is correctly buffered for the CO2 concentration of your incubator.

Recommended Solubilization Protocols for Poorly Soluble Triterpenoids

While specific quantitative solubility data for this compound is limited, the following protocols have been successfully used for the structurally similar compounds Picfeltarraenin IA and IB and can serve as an excellent starting point.

Method 1: Co-Solvent Formulation

This method utilizes a combination of solvents and a surfactant to improve solubility.

Component Percentage in Final Formulation
DMSO10%
PEG30040%
Tween-805%
Saline (0.9% NaCl)45%
This formulation has been shown to dissolve at least 2.5 mg/mL of Picfeltarraenin IA and 2.08 mg/mL of Picfeltarraenin IB.[7][8]

Method 2: Cyclodextrin-Based Formulation

This method uses a cyclodextrin to form an inclusion complex with the hydrophobic compound, enhancing its aqueous solubility.

Component Percentage in Final Formulation
DMSO10%
20% SBE-β-CD in Saline90%
This formulation has also been shown to dissolve at least 2.5 mg/mL of Picfeltarraenin IA and 2.08 mg/mL of Picfeltarraenin IB.[7][8]

Important Considerations for In Vitro Use:

  • Cytotoxicity of Excipients: When adapting these formulations for in vitro use, it is crucial to consider the toxicity of each component.

    • Tween-80: Can exhibit cytotoxicity at concentrations as low as 0.002%-0.005%.[9][10] The final concentration in your cell culture should be carefully evaluated.

    • PEG300 & SBE-β-CD: Generally considered to have lower toxicity, but a vehicle control is still essential.

  • Final Concentration: The above formulations are for creating a concentrated stock. This stock must be further diluted into your cell culture medium to achieve the desired final concentration of this compound, ensuring the final concentrations of all excipients are well below their toxic levels.

Detailed Experimental Protocol: Preparing a this compound Working Solution

This protocol provides a step-by-step guide for preparing a working solution of this compound and testing its solubility in your specific cell culture medium.

Materials:

  • This compound powder

  • DMSO (anhydrous, sterile)

  • Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • If the compound does not readily dissolve, you can gently warm the solution at 37°C or use a sonicator for short intervals.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Perform a Solubility Test:

    • Prepare a series of dilutions of your stock solution in pre-warmed cell culture medium in sterile microcentrifuge tubes.

    • Start with the highest desired final concentration and perform serial dilutions.

    • For example, to make a 100 µM solution from a 10 mM stock, perform a 1:100 dilution (e.g., 2 µL of stock in 198 µL of media).

    • Gently vortex each dilution immediately after adding the stock.

    • Incubate the tubes under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment.

    • Visually inspect for precipitation (cloudiness, crystals) at several time points (e.g., immediately, 1 hour, 4 hours, 24 hours). A light microscope can be used to check for microprecipitates.

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear throughout the incubation period is your maximum working concentration for this compound under these conditions.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Solubility Determination

G cluster_0 Stock Solution Preparation cluster_1 Solubility Testing Weigh_PX Weigh this compound Add_DMSO Add 100% DMSO Weigh_PX->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Store Aliquot and Store at -80°C Dissolve->Store Serial_Dilute Prepare Serial Dilutions Store->Serial_Dilute Use Stock Prewarm_Media Pre-warm Cell Culture Media (37°C) Prewarm_Media->Serial_Dilute Incubate Incubate at 37°C, 5% CO2 Serial_Dilute->Incubate Observe Observe for Precipitation Incubate->Observe Max_Conc Proceed with Experiment Observe->Max_Conc Determine Max Soluble Conc.

Caption: Workflow for preparing and testing this compound solubility.

Inhibition of the NF-κB Signaling Pathway by Picfeltarraenins

Picfeltarraenin IA, a related compound, has been shown to inhibit the NF-κB signaling pathway.[1][11] This pathway is a key regulator of inflammation.

NFkB_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB Inhibits Proteasome Proteasome Degradation IkB->Proteasome Ubiquitination & NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->IkB IkB_NFkB->NFkB Gene Inflammatory Gene Transcription (e.g., IL-8, COX2) NFkB_n->Gene Induces Picfeltarraenin This compound Picfeltarraenin->IKK Inhibits

Caption: this compound may inhibit the NF-κB inflammatory pathway.

References

Optimizing dosage and administration of Picfeltarraenin X in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage and administration of Picfeltarraenin X in animal studies.

Disclaimer: There is currently a lack of published in vivo studies specifically investigating this compound. The following recommendations are therefore based on data from closely related compounds, such as Picfeltarraenin IA, and general principles of animal experimentation. Researchers should always perform initial dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a rodent model of inflammation?

A1: While no specific in vivo dosage for this compound has been established, in vitro studies on the analogous compound Picfeltarraenin IA have shown anti-inflammatory effects at concentrations between 0.1 and 10 µmol/l[1]. For a preliminary in vivo study, a conservative starting point could be a dose that is expected to achieve a plasma concentration within this range. A tiered approach, starting with a low dose (e.g., 1 mg/kg) and escalating, is recommended.

Q2: How should I prepare this compound for administration to animals?

A2: this compound is sparingly soluble in aqueous solutions. A common approach for administering hydrophobic compounds to animals is to first dissolve the compound in a small amount of an organic solvent, such as DMSO, and then dilute it in a vehicle suitable for injection. Always prepare fresh solutions for administration.

Q3: What are the recommended administration routes for this compound in animal studies?

A3: The choice of administration route will depend on the experimental goals. Common routes for preclinical studies include:

  • Intraperitoneal (IP): Often used for initial efficacy studies due to its relative ease and rapid absorption.

  • Intravenous (IV): Provides 100% bioavailability and is suitable for pharmacokinetic studies.

  • Oral (PO): Relevant for assessing the potential of this compound as an orally administered therapeutic.

  • Subcutaneous (SC): Can provide a slower, more sustained release of the compound.

Q4: Are there any known toxicity concerns with this compound?

A4: There is no published data on the in vivo toxicity of this compound. It is crucial to conduct acute toxicity studies in your animal model before proceeding with efficacy experiments. These studies should involve dose escalation and monitoring for any adverse effects.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in the formulation. - Low solubility in the chosen vehicle.- Temperature changes affecting solubility.- Increase the proportion of the co-solvent (e.g., DMSO), but keep it within safe limits for the animal model.- Gently warm the solution and sonicate to aid dissolution.- Prepare the formulation immediately before administration.
No observable therapeutic effect in the animal model. - Dose is too low.- Poor bioavailability via the chosen administration route.- Rapid metabolism or clearance of the compound.- Perform a dose-escalation study to determine an effective dose.- Consider a different administration route that may offer better bioavailability (e.g., IV or IP instead of PO).- Conduct a pilot pharmacokinetic study to understand the compound's profile in your model.
Adverse effects or toxicity observed in the animals. - The administered dose is too high.- The vehicle is causing a toxic reaction.- Reduce the dosage of this compound.- Administer a vehicle-only control group to rule out vehicle-induced toxicity.- Consult veterinary staff for appropriate animal care and monitoring.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO to dissolve the compound completely. Vortex and sonicate briefly if necessary.

  • In a separate sterile tube, prepare the required volume of sterile saline.

  • Slowly add the this compound/DMSO solution to the saline while vortexing to prevent precipitation. The final concentration of DMSO should be kept to a minimum, ideally below 5% of the total injection volume.

  • Visually inspect the solution for any precipitation. If the solution is not clear, consider adjusting the vehicle composition.

  • Administer the solution to the animal via intraperitoneal injection immediately after preparation.

Protocol 2: Workflow for a Pilot In Vivo Efficacy Study

This workflow outlines a general approach for an initial study to assess the anti-inflammatory potential of this compound in a rodent model.

G cluster_0 Pre-Study Preparation cluster_1 Experimental Phase cluster_2 Data Analysis a Acclimatize Animals b Prepare this compound Formulations a->b c Establish Animal Groups (Vehicle, Low Dose, High Dose) b->c d Induce Inflammation (e.g., LPS injection) c->d e Administer this compound or Vehicle d->e f Monitor Clinical Signs & Collect Samples e->f g Analyze Inflammatory Markers (e.g., Cytokines) f->g h Statistical Analysis g->h i Evaluate Efficacy h->i

Caption: A general workflow for a pilot in vivo efficacy study of this compound.

Signaling Pathway

While the precise in vivo mechanism of action for this compound is not fully elucidated, related compounds like Picfeltarraenin IA have been shown to inhibit the NF-κB pathway in vitro, which is a key regulator of inflammation[1][2].

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Inhibits NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Transcription PicfeltarraeninX This compound PicfeltarraeninX->IKK Potential Inhibition

Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by this compound.

References

How to minimize off-target effects of Picfeltarraenin X

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Picfeltarraenin X, a novel inhibitor of Phoenix Kinase (PK). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols to help minimize and understand potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Phoenix Kinase (PK), a critical serine/threonine kinase in a signaling pathway implicated in tumor progression. By binding to the ATP pocket of PK, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.

Q2: What are the known primary off-targets of this compound?

A2: The two most significant off-targets identified for this compound are Griffin Kinase (GK), a related kinase involved in cellular metabolism, and the Dragon Transporter (DT), a membrane ion exchange protein. Inhibition of these off-targets may lead to metabolic disturbances and altered cellular ion homeostasis, respectively.[1]

Q3: How can I determine if the cellular phenotype I observe is due to on-target PK inhibition or off-target effects?

A3: Differentiating on-target from off-target effects is crucial for accurate data interpretation. Several experimental strategies can be employed:

  • Use a structurally distinct PK inhibitor: If a different inhibitor targeting PK produces the same phenotype, it is more likely an on-target effect.[1]

  • Perform rescue experiments: Transfecting cells with a drug-resistant mutant of PK should reverse the on-target effects but not the off-target effects.[1]

  • CRISPR/Cas9 knockout: Genetically removing the PK gene should recapitulate the on-target phenotype. The addition of this compound to knockout cells can then reveal the remaining off-target effects.

  • Dose-response analysis: On-target effects should correlate with the IC50 for the primary target, while off-target effects may only appear at higher concentrations.

Q4: What is the best way to improve the selectivity of this compound in my cellular experiments?

A4: The most straightforward strategy to minimize off-target effects is to use the lowest effective concentration of this compound that elicits the desired on-target activity.[2] Performing a careful dose-response experiment is critical to identify this optimal concentration. Additionally, reducing serum concentration in the culture medium can sometimes mitigate off-target effects, as serum proteins can bind to the compound and alter its effective concentration and activity.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: High levels of cytotoxicity are observed at concentrations expected to be effective for PK inhibition.
  • Possible Cause 1: Off-target toxicity.

    • Troubleshooting Step: Confirm target engagement in your cell line using a Cellular Thermal Shift Assay (CETSA) or NanoBRET™ assay to ensure you are using a concentration that engages PK.[4][5] Compare the concentration required for PK engagement with your cytotoxicity data.

    • Expected Outcome: This will help determine if the cytotoxicity occurs at concentrations well above what is needed for target engagement, suggesting an off-target effect.

  • Possible Cause 2: On-target toxicity.

    • Troubleshooting Step: The inhibition of Phoenix Kinase (PK) itself may be cytotoxic to your specific cell line. Perform a cell viability assay on a cell line that does not express PK to see if the cytotoxicity is target-dependent.

    • Expected Outcome: If the compound is not toxic to PK-null cells, the observed cytotoxicity is likely an on-target effect.

  • Possible Cause 3: Compound precipitation.

    • Troubleshooting Step: Many small molecule inhibitors have limited solubility in aqueous media.[6] Visually inspect your culture medium under a microscope for signs of compound precipitation after adding this compound.

    • Expected Outcome: If precipitation is observed, prepare fresh dilutions or reduce the final concentration. Ensure the final DMSO concentration is non-toxic (typically <0.5%).[3]

start High Cytotoxicity Observed cause1 Off-Target Toxicity? start->cause1 cause2 On-Target Toxicity? start->cause2 cause3 Compound Precipitation? start->cause3 step1 Perform CETSA/NanoBRET to confirm target engagement and required concentration. cause1->step1 step2 Test on a PK-null cell line. cause2->step2 step3 Visually inspect medium for precipitate. cause3->step3 outcome1 Cytotoxicity occurs at [C] > engagement [C]. -> Likely Off-Target step1->outcome1 outcome2 No toxicity in PK-null cells. -> Likely On-Target step2->outcome2 outcome3 Precipitate is visible. -> Reformulate or lower [C]. step3->outcome3

Caption: Troubleshooting workflow for high cytotoxicity. (Within 100 characters)
Issue 2: The observed cellular phenotype does not match the expected outcome of PK inhibition.

  • Possible Cause 1: Dominant off-target effects.

    • Troubleshooting Step: The phenotype may be driven by the inhibition of Griffin Kinase (GK) or the Dragon Transporter (DT). Perform a kinome-wide selectivity screen to identify all kinase off-targets.[1] Use western blotting to check the phosphorylation status of known downstream substrates of GK.

    • Expected Outcome: Identification of unintended kinase targets. A change in the phosphorylation of GK substrates would suggest this off-target pathway is active.[1]

  • Possible Cause 2: Activation of compensatory signaling pathways.

    • Troubleshooting Step: Inhibition of one pathway can sometimes lead to the upregulation of a parallel or feedback pathway.[7] Use phospho-protein arrays or western blotting to probe for the activation of known compensatory pathways.

    • Expected Outcome: A clearer understanding of the cellular response to your inhibitor, which may require a combination of inhibitors to achieve the desired effect.[1]

  • Possible Cause 3: Inhibitor instability or metabolism.

    • Troubleshooting Step: The compound may be unstable or rapidly metabolized in your cell culture conditions.[8] Measure the concentration of this compound in the culture medium over time using LC-MS.

    • Expected Outcome: If the compound concentration decreases rapidly, consider more frequent media changes or the use of a more stable analog if available.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

This table summarizes the inhibitory activity of this compound against its primary target (PK) and key off-targets (GK and DT). The selectivity ratio is calculated by dividing the off-target IC50 by the on-target IC50. A higher ratio indicates greater selectivity.[9]

Target NameTarget TypeAssay TypeIC50 (nM)Ki (nM)Selectivity Ratio (vs. PK)
Phoenix Kinase (PK) Ser/Thr KinaseRadiometric15 8.2 1.0
Griffin Kinase (GK)Ser/Thr KinaseRadiometric35018023.3
Dragon Transporter (DT)Ion TransporterFlux Assay120075080.0
Kinase Panel Average400+ KinasesBinding Assay>10,000N/A>667

Data is for illustrative purposes. Actual values may vary based on experimental conditions.[10]

Table 2: Cellular Activity in Different Cell Lines

This table shows the concentration of this compound required to inhibit cell growth by 50% (GI50) in various cell lines.

Cell LinePK ExpressionGK ExpressionGI50 (nM)Notes
Tumor Line A HighLow50 Sensitive, on-target dependent
Tumor Line B HighHigh250Reduced sensitivity, potential off-target metabolic effects
Normal Fibroblast LowHigh>5,000High tolerance, minimal on-target activity
PK Knockout Line NoneLow>10,000No on-target effect, baseline for off-target toxicity

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound binds to and stabilizes Phoenix Kinase (PK) in intact cells, providing evidence of target engagement.[4][11]

cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Analysis A 1. Culture cells to 80-90% confluency B 2. Treat cells with This compound or Vehicle (1 hr @ 37°C) A->B C 3. Aliquot cell suspension into PCR tubes B->C D 4. Heat aliquots across a temperature gradient (e.g., 40-64°C for 3 min) C->D E 5. Cool at room temp for 3 min D->E F 6. Lyse cells (e.g., freeze-thaw cycles) E->F G 7. Separate soluble vs. aggregated proteins (centrifugation) F->G H 8. Analyze soluble fraction by Western Blot for PK G->H I 9. Quantify bands and plot % soluble PK vs. Temp H->I

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA). (Within 100 characters)

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to 80-90% confluency.

    • Harvest the cells and resuspend them in fresh media to a density of 2 x 10⁶ cells/mL.

    • Treat the cells with the desired concentration of this compound or a vehicle control (e.g., 0.1% DMSO) and incubate for 1 hour at 37°C.[4]

  • Heat Challenge:

    • Aliquot 100 µL of the treated cell suspension into separate PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler across a predefined temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes.[12]

    • Immediately cool the tubes at room temperature for 3 minutes.

  • Lysis and Protein Separation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Normalize the protein concentrations for all samples.

    • Analyze the amount of soluble PK in each sample using SDS-PAGE and Western blotting with a specific anti-PK antibody.

    • Quantify the band intensities and plot the percentage of soluble PK relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target stabilization and engagement.[12]

Protocol 2: NanoBRET™ Target Engagement Assay

Objective: To quantitatively measure the binding affinity of this compound to PK in live cells.[5][13]

Methodology:

  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding for PK fused to NanoLuc® luciferase.[14]

    • Culture the cells for 18-24 hours to allow for protein expression.

    • Harvest the cells and resuspend them in Opti-MEM at a concentration of 2x10⁵ cells/mL.[14]

  • Compound and Tracer Addition:

    • In a white 384-well assay plate, perform serial dilutions of this compound.

    • Add the NanoBRET™ tracer (a cell-permeable fluorescent ligand for PK) at a fixed concentration to all wells.

    • Add the transfected cell suspension to each well.

  • Incubation and Measurement:

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding to reach equilibrium.

    • Add the NanoBRET™ substrate and extracellular NanoLuc® inhibitor solution.

    • Read the plate within 20 minutes on a luminometer capable of simultaneously measuring donor (450 nm) and acceptor (610 nm) emission.[14]

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50, which reflects the intracellular affinity of the compound for PK.

Protocol 3: Kinome-Wide Selectivity Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of human kinases.[15][16][17]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound at a concentration at least 100-fold higher than its on-target IC50 (e.g., 1-10 µM) in DMSO.

  • Kinase Panel Selection: Utilize a commercial kinase profiling service (e.g., Reaction Biology, Eurofins, Promega). Select a panel that includes a broad representation of the human kinome (e.g., >400 kinases).[18]

  • Binding or Activity Assay: The service will typically perform either:

    • Binding Assay: A competition binding assay where this compound competes with a labeled ligand for binding to each kinase.[16]

    • Activity Assay: A radiometric assay that directly measures the ability of this compound to inhibit the phosphorylation of a substrate by each kinase.[17]

  • Data Analysis:

    • The primary result is often reported as the percent inhibition for each kinase at the single concentration tested.

    • A "hit" is defined as a kinase that is inhibited above a certain threshold (e.g., >70% inhibition).

    • For any identified hits, perform follow-up dose-response assays to determine the IC50 value for each off-target kinase.[18] This allows for a quantitative assessment of selectivity.

cluster_PK On-Target: Phoenix Kinase (PK) Pathway cluster_GK Off-Target: Griffin Kinase (GK) Pathway cluster_DT Off-Target: Dragon Transporter (DT) PK Phoenix Kinase (PK) Substrate_A Substrate A PK->Substrate_A Phenotype_A Tumor Progression (Target Phenotype) Substrate_A->Phenotype_A GK Griffin Kinase (GK) Substrate_B Substrate B GK->Substrate_B Phenotype_B Metabolic Shift (Off-Target Effect) Substrate_B->Phenotype_B DT Dragon Transporter (DT) Phenotype_C Altered Ion Homeostasis (Off-Target Effect) DT->Phenotype_C Inhibitor This compound Inhibitor->PK High Affinity (Inhibition) Inhibitor->GK Lower Affinity (Inhibition) Inhibitor->DT Lowest Affinity (Inhibition)

Caption: On-target vs. off-target signaling pathways for this compound. (Within 100 characters)

References

Addressing stability issues of Picfeltarraenin X in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of Picfeltarraenin X in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in several organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is commonly used. It is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, it is recommended to prepare fresh solutions of this compound for immediate use. If storage is necessary, stock solutions in anhydrous DMSO can be stored at -20°C for up to three months or at -80°C for up to six months. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.[1]

Q3: My this compound solution in DMSO appears to have precipitated after storage. What should I do?

A3: Precipitation can occur due to supersaturation, temperature fluctuations, or the absorption of water by DMSO. If you observe a precipitate, gently warm the solution to 37°C and vortex or sonicate to attempt redissolution.[2] If the precipitate does not dissolve, it is advisable to discard the solution and prepare a fresh one to ensure accurate experimental concentrations.

Q4: I observed precipitation when diluting my this compound DMSO stock in an aqueous buffer for my experiment. How can I prevent this?

A4: This phenomenon, often called "solvent shock," occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where it is less soluble. To minimize precipitation, consider the following:

  • Serial Dilution: Perform serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous buffer.

  • Slow Addition and Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while gently stirring or vortexing.[3]

  • Pre-warming the Medium: Ensure your aqueous buffer is at the experimental temperature (e.g., 37°C) before adding the compound.[3]

  • Use of Co-solvents: If compatible with your experimental system, the use of co-solvents may improve solubility. However, their potential effects on the experiment must be carefully evaluated.

Q5: What are the potential degradation pathways for this compound in solution?

A5: As a triterpenoid glycoside, this compound is susceptible to degradation through hydrolysis and oxidation.

  • Hydrolysis: The glycosidic bonds can be cleaved under acidic or basic conditions, separating the sugar moieties from the triterpenoid backbone.[4][5][6] Enzymatic hydrolysis can also occur.[7][8]

  • Oxidation: The triterpenoid structure itself can be oxidized, particularly at allylic positions or other susceptible sites.[9][10][11][12] Exposure to light and air can promote oxidation.[13][14][15]

Q6: How does pH affect the stability of this compound in solution?

A6: Triterpenoids generally exhibit greater stability in neutral to slightly acidic conditions.[16] Alkaline conditions (high pH) can catalyze the hydrolysis of ester and glycosidic linkages and may also promote oxidation, leading to the degradation of the compound.[17][18][19] It is recommended to maintain the pH of aqueous solutions within a stable range, using buffers if necessary.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in cellular assays.
Possible Cause Troubleshooting Step
Degradation of this compound in stock solution. Prepare fresh stock solutions for each experiment. If using stored stocks, perform a quality control check (e.g., by HPLC) to confirm the integrity of the compound. Ensure stock solutions are stored properly at -20°C or -80°C in anhydrous DMSO and protected from light.
Precipitation of this compound in cell culture medium. Visually inspect the culture medium for any signs of precipitation after adding the compound. Follow the recommendations in FAQ Q4 to minimize precipitation. Consider determining the kinetic solubility of this compound in your specific cell culture medium (see Experimental Protocols).[3]
Interaction with media components. Test the solubility and activity of this compound in a simpler buffer (e.g., PBS) to determine if components of the cell culture medium are contributing to instability or inhibition.
Adsorption to plasticware. Consider using low-adhesion microplates or glassware for sensitive assays to minimize the loss of the compound due to surface adsorption.
Issue 2: Appearance of unknown peaks in HPLC analysis of the stock solution.
Possible Cause Troubleshooting Step
Hydrolytic degradation. This may be indicated by the appearance of peaks corresponding to the aglycone or partially hydrolyzed forms of this compound. Ensure the use of anhydrous DMSO and minimize exposure to moisture. Avoid extreme pH conditions in any aqueous preparations.
Oxidative degradation. Peaks corresponding to oxidized derivatives may appear. Protect solutions from light and consider purging with an inert gas (e.g., nitrogen or argon) before sealing for storage to minimize exposure to oxygen.
Photodegradation. Store stock solutions in amber vials or otherwise protected from light to prevent light-induced degradation.
Contamination. Ensure all solvents and labware are of high purity and clean to avoid introducing contaminants.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

SolventStorage TemperatureMaximum Storage DurationKey Considerations
Anhydrous DMSO-20°C3 monthsAliquot to avoid freeze-thaw cycles. Protect from moisture and light.[1]
Anhydrous DMSO-80°C6 monthsAliquot to avoid freeze-thaw cycles. Protect from moisture and light.[20]
Aqueous Buffers4°CNot RecommendedPrepare fresh for each experiment due to lower stability.

Table 2: Solubility of this compound

SolventSolubilityReference
DMSOSoluble[Internal Data]
ChloroformSoluble[Internal Data]
DichloromethaneSoluble[Internal Data]
Ethyl AcetateSoluble[Internal Data]
AcetoneSoluble[Internal Data]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or amber glass vials

  • Procedure:

    • Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).

    • Accurately weigh the this compound powder into a sterile tube or vial.

    • Add the calculated volume of anhydrous, sterile DMSO to the container.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • For storage, aliquot the stock solution into single-use volumes in appropriate vials.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for your particular HPLC system and this compound.[21][22][23][24][25]

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Chromatographic Conditions (to be optimized):

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or other suitable modifier).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: To be determined by UV-Vis scan of this compound (likely in the 200-220 nm range for triterpenoids).

    • Injection Volume: 10-20 µL

    • Column Temperature: 25-30°C

  • Forced Degradation Studies: To ensure the method is stability-indicating, subject this compound to forced degradation under the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid compound at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_qc Stability Assessment weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C or -80°C aliquot->store forced_degradation Forced Degradation (Acid, Base, Oxidative, etc.) store->forced_degradation thaw Thaw Aliquot dilute Dilute in Assay Medium thaw->dilute assay Perform Experiment dilute->assay hplc HPLC Analysis dilute->hplc forced_degradation->hplc analyze Analyze Data hplc->analyze

Caption: Experimental workflow for the preparation, use, and stability assessment of this compound solutions.

troubleshooting_precipitation start Precipitation Observed in Aqueous Medium check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_dilution How was the dilution performed? check_conc->check_dilution No end Precipitation Minimized lower_conc->end rapid_dilution Rapid, single-step dilution check_dilution->rapid_dilution serial_dilution Use serial dilution in DMSO first rapid_dilution->serial_dilution Recommended slow_addition Add stock slowly with mixing rapid_dilution->slow_addition Alternative check_temp Was the medium pre-warmed? serial_dilution->check_temp slow_addition->check_temp warm_medium Pre-warm medium to 37°C check_temp->warm_medium No check_temp->end Yes warm_medium->end

Caption: Troubleshooting guide for addressing precipitation of this compound in aqueous media.

ache_inhibition acetylcholine Acetylcholine (ACh) binding ACh binds to AChE active site acetylcholine->binding ache Acetylcholinesterase (AChE) ache->binding inhibition This compound binds to AChE ache->inhibition hydrolysis Hydrolysis of ACh binding->hydrolysis products Choline + Acetate hydrolysis->products picfeltarraenin This compound picfeltarraenin->inhibition no_hydrolysis ACh hydrolysis is blocked inhibition->no_hydrolysis increased_ach Increased ACh in Synaptic Cleft no_hydrolysis->increased_ach

Caption: Simplified signaling pathway of Acetylcholinesterase (AChE) inhibition by this compound.

References

Technical Support Center: Refining Purification Protocols for Picfeltarraenin X

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Picfeltarraenin X.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Issue 1: Low Yield of this compound in the Crude Extract

Q: We are experiencing a significantly lower than expected yield of this compound after the initial solvent extraction from Picria fel-terrae. What are the potential causes and solutions?

A: Low yields during the initial extraction can stem from several factors related to the plant material and the extraction procedure. Here are some common causes and troubleshooting steps:

  • Improper Solvent Selection: The choice of extraction solvent is critical and should be based on the polarity of this compound.[1] this compound, a triterpenoid saponin, has been successfully extracted using ethanol followed by partitioning into ethyl acetate.[2] The ethyl acetate fraction has been shown to have the strongest concentration of related active compounds.[2]

    • Recommendation: Ensure you are using an appropriate solvent system. An initial extraction with 70-95% ethanol, followed by liquid-liquid partitioning with ethyl acetate, is a recommended starting point.[2]

  • Incomplete Extraction: The extraction time and method may not be sufficient to fully extract the compound from the plant matrix.

    • Recommendation: Consider increasing the extraction time or the number of extraction cycles. Techniques like refluxing with the solvent can improve extraction efficiency.[2] Sonication or other assisted extraction methods can also be explored.[3]

  • Degradation of Target Compound: this compound may be susceptible to degradation during the extraction process.

    • Recommendation: Avoid excessive heat and prolonged exposure to light. Store extracts at low temperatures (-20°C or below) when not in use.[4][5]

  • Quality of Plant Material: The concentration of this compound can vary depending on the age, part of the plant used (roots have been cited), and harvesting time of Picria fel-terrae.[2]

    • Recommendation: Use authenticated and properly dried plant material. Ensure that the correct plant part is being used for extraction.

Issue 2: Poor Resolution and Co-elution of Peaks during HPLC Purification

Q: During the HPLC purification of the ethyl acetate fraction, we are observing poor separation between the peak for this compound and other closely related picfeltarraenins. How can we optimize the HPLC method for better resolution?

A: Achieving good resolution in a complex mixture of natural products requires careful optimization of HPLC parameters.[6]

  • Mobile Phase Composition: The polarity and pH of the mobile phase are critical for separating structurally similar compounds.[6]

    • Recommendation: Systematically vary the gradient profile of your mobile phase (e.g., acetonitrile/water or methanol/water).[7] Introducing a small amount of acid, such as acetic acid or formic acid, can improve peak shape and selectivity for saponins.[8]

  • Column Choice: The stationary phase chemistry plays a significant role in the separation mechanism.

    • Recommendation: A C18 column is a common choice for triterpenoid saponin separation.[8] If co-elution persists, consider trying a column with a different stationary phase, such as a phenyl-hexyl column, which offers different selectivity.

  • Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of separation.[9]

    • Recommendation: Increasing the column temperature (e.g., to 30-40°C) can sometimes improve peak shape and resolution.[9] However, be mindful of the potential for compound degradation at higher temperatures.

  • Flow Rate: The flow rate of the mobile phase influences the time analytes spend interacting with the stationary phase.

    • Recommendation: A lower flow rate generally leads to better resolution, but at the cost of longer run times. Optimize the flow rate to find a balance between resolution and analysis time.

Issue 3: Difficulty in Detecting this compound Peak

Q: We are having trouble detecting the peak for this compound using our standard UV detector. Is there a better way to detect this compound?

A: Triterpenoid saponins like this compound often lack strong chromophores, making detection by UV-Vis spectrophotometry challenging.[10]

  • Alternative Detection Methods:

    • Evaporative Light Scattering Detector (ELSD): This is a universal detector that is not dependent on the optical properties of the analyte and is well-suited for detecting saponins.[11]

    • Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer provides high sensitivity and selectivity. It also provides mass information that can confirm the identity of the peak.[5][12] Electrospray ionization (ESI) is a common interface used for this purpose.[2]

  • Low Wavelength UV Detection: If a UV detector is the only option, try detecting at a lower wavelength (e.g., 200-210 nm) where the compound may have some absorbance.[10]

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for the initial extraction of this compound from Picria fel-terrae?

A1: A widely used method involves the following steps[2]:

  • The dried and powdered roots of Picria fel-terrae are refluxed with ethanol (e.g., 95%) for several hours. This process is typically repeated multiple times to ensure complete extraction.

  • The ethanol extracts are combined and the solvent is removed under reduced pressure to yield a crude extract.

  • The crude extract is then suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether followed by ethyl acetate.

  • The ethyl acetate fraction, which is enriched with this compound and related compounds, is collected and concentrated for further purification by chromatography.[2]

Q2: What are the known solubility properties of this compound?

A2: this compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[13] For creating stock solutions, DMSO is a common choice. For subsequent dilutions into aqueous buffers for biological assays, intermediate solvents like PEG300 and surfactants like Tween-80 may be necessary to maintain solubility, similar to protocols for related picfeltarraenins.[4][5]

Q3: What are the recommended storage conditions for purified this compound and its solutions?

A3: While specific stability data for this compound is limited, recommendations for structurally similar compounds suggest that stock solutions should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[4][5] It is also advisable to protect the solutions from light and to make aliquots to avoid repeated freeze-thaw cycles.[4][5] Solid, purified this compound should be stored in a cool, dry, and dark place.

Q4: Are there any known safety precautions for handling this compound?

Data Presentation

Table 1: HPLC-MS Parameters for this compound Analysis

ParameterValueReference
Compound This compound[2]
Retention Time (min) 26.99[2]
[M+Na]+ (m/z) 685.4[2]
Molecular Formula C36H54O11[2]
Molecular Weight 662.81[8]

Experimental Protocols

Protocol 1: Extraction and Partitioning of this compound from Picria fel-terrae

This protocol is based on the methodology described by Wen et al.[2]

  • Extraction:

    • Weigh 200 g of dried, powdered roots of Picria fel-terrae.

    • Place the powder in a round-bottom flask and add a sufficient volume of 95% ethanol to cover the material.

    • Reflux the mixture for 6 hours.

    • Filter the extract and repeat the reflux process with fresh ethanol two more times.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain the crude ethanol extract.

  • Partitioning:

    • Suspend the crude ethanol extract in 500 mL of water.

    • Perform liquid-liquid partitioning sequentially with petroleum ether and then ethyl acetate.

    • Collect the ethyl acetate fraction.

    • Evaporate the ethyl acetate under reduced pressure to yield the enriched extract for further purification.

Mandatory Visualization

Experimental_Workflow Start Dried Picria fel-terrae Roots Extraction Ethanol Reflux Extraction Start->Extraction Evaporation1 Solvent Evaporation Extraction->Evaporation1 CrudeExtract Crude Ethanol Extract Evaporation1->CrudeExtract Partitioning Liquid-Liquid Partitioning (Petroleum Ether & Ethyl Acetate) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction Collect Waste1 Petroleum Ether & Aqueous Fractions Partitioning->Waste1 Discard HPLC HPLC Purification EtOAcFraction->HPLC PureCompound Purified this compound HPLC->PureCompound Analysis Structural Elucidation (LC-MS, NMR) PureCompound->Analysis Final Characterized this compound Analysis->Final Troubleshooting_HPLC Problem Poor HPLC Peak Resolution CheckMobilePhase Optimize Mobile Phase Gradient? Problem->CheckMobilePhase AdjustGradient Systematically Vary Solvent Ratios & Additives CheckMobilePhase->AdjustGradient Yes CheckColumn Change Stationary Phase? CheckMobilePhase->CheckColumn No AdjustGradient->CheckColumn TryNewColumn Test Column with Different Selectivity (e.g., Phenyl-Hexyl) CheckColumn->TryNewColumn Yes CheckTempFlow Adjust Temperature & Flow Rate? CheckColumn->CheckTempFlow No TryNewColumn->CheckTempFlow OptimizeTempFlow Test Higher Temperatures & Lower Flow Rates CheckTempFlow->OptimizeTempFlow Yes Resolved Resolution Improved CheckTempFlow->Resolved No OptimizeTempFlow->Resolved

References

Technical Support Center: Navigating the Cytotoxicity of Picfeltarraenin X in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxic effects of Picfeltarraenin X in cell culture experiments. Due to limited published data specifically on this compound, this guide incorporates information from related compounds, such as Picfeltarraenin IA, and established principles for handling hydrophobic molecules in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a triterpenoid natural product.[1] While specific cytotoxic mechanisms are not extensively documented, it is known to be an Acetylcholinesterase (AChE) inhibitor.[1] Related compounds like Picfeltarraenin IA have been investigated for their anti-inflammatory properties.[2][3][4]

Q2: At what concentration does this compound become cytotoxic?

Currently, there is no published IC50 value for this compound across different cell lines. For the related compound, Picfeltarraenin IA, significant cytotoxicity was observed in A549 cells at a concentration of 100 µmol/l, while no toxicity was noted at concentrations of 10 µmol/l or lower.[2] It is crucial to perform a dose-response experiment to determine the cytotoxic concentration for your specific cell line.

Q3: How should I dissolve this compound for use in cell culture?

As a triterpenoid, this compound is likely hydrophobic and will have low solubility in aqueous media. The recommended method is to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[5] This stock can then be serially diluted in your cell culture medium to the final desired concentration.

Q4: What is the maximum concentration of DMSO I can use in my experiments?

The tolerance of cell lines to DMSO varies, but it is generally recommended to keep the final concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (media with the same final concentration of DMSO as the treated wells) in your experiments.[5]

Q5: What are the potential mechanisms of this compound-induced cytotoxicity?

While not specifically studied for this compound, cytotoxic compounds can induce cell death through various mechanisms, including:

  • Apoptosis: Programmed cell death.

  • Necrosis: Uncontrolled cell death due to injury.

  • Cell Cycle Arrest: Halting of the cell division cycle.[6][7][8][9]

It is recommended to investigate these possibilities in your cell model.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Compound precipitates in culture medium. Poor aqueous solubility of the hydrophobic compound.- Ensure the DMSO stock is fully dissolved; gentle warming to 37°C can aid this.[5]- Add the DMSO stock to pre-warmed media while vortexing to ensure rapid dispersion.- Perform serial dilutions of the stock in the medium instead of a single large dilution.[5]
High variability between replicate wells. Uneven cell seeding or compound precipitation.- Ensure a homogenous cell suspension before seeding.- Visually inspect wells for precipitation after adding the compound. If present, revisit the solubilization method.[10]
No dose-response observed. - The compound may have reached maximal toxicity at the lowest tested concentration.- The compound may not be bioavailable due to binding to serum proteins.- Test a wider range of concentrations, including much lower doses.[10]- Consider reducing the serum concentration in your culture medium during treatment. Note that this can also impact cell health.[10]
Higher than expected cytotoxicity. Compound instability in the culture medium, leading to a more toxic byproduct.Assess the stability of this compound in your specific culture medium over the time course of your experiment using techniques like HPLC.[10]

Quantitative Data Summary

Table 1: Cytotoxicity of Picfeltarraenin Analogs

CompoundCell LineAssayIncubation Time (hours)IC50 (µM)Notes
Picfeltarraenin IA A549MTT12>100Significant decrease in cell viability observed at 100 µM, but no toxicity at ≤10 µM.[2]
This compound [Enter Cell Line][Enter Assay][Enter Time][Enter Value][Enter Notes]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium from a concentrated DMSO stock. Also, prepare a vehicle control with the highest concentration of DMSO used.

  • Treatment: Remove the old medium and add the prepared compound dilutions and vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate cell viability as a percentage of the untreated or vehicle control. The IC50 value can be determined using a four-parameter logistic regression model.[11][12]

Visualizations

Signaling Pathway

apoptosis_pathway PX This compound (or other cytotoxic stimulus) Mitochondria Mitochondria PX->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Experimental Workflow

cytotoxicity_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed Seed Cells in 96-well plate Treat Treat cells and incubate Seed->Treat Prepare Prepare this compound serial dilutions Prepare->Treat Assay Perform Viability Assay (e.g., MTT) Treat->Assay Measure Measure Absorbance Assay->Measure Calculate Calculate % Viability and IC50 Measure->Calculate

Caption: A typical workflow for a cell viability assay.

References

Technical Support Center: Enhancing the Bioavailability of Picfeltarraenin X

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Picfeltarraenin X, a triterpenoid with therapeutic potential. Given the limited specific data on this compound, this guide draws upon established strategies for improving the bioavailability of poorly soluble natural compounds, particularly other triterpenoids.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation shows poor dissolution. What are the initial steps to troubleshoot this?

A1: Poor dissolution is a common issue for poorly soluble compounds like this compound. Here are some initial troubleshooting steps:

  • Particle Size Reduction: The dissolution rate is directly related to the surface area of the drug particles. Reducing the particle size through micronization or nanonization can significantly improve dissolution.[1][2]

  • Solvent Selection: Ensure you are using an appropriate solvent. This compound is reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3] For aqueous-based assays, consider the use of co-solvents.

  • Amorphous vs. Crystalline Form: Amorphous forms of drugs tend to have higher solubility and faster dissolution rates compared to their crystalline counterparts.[1] Consider techniques that promote the formation of an amorphous state, such as solid dispersions.

  • Wetting Agents: Poor wettability can hinder dissolution. The inclusion of a surfactant or wetting agent in your formulation can improve the contact between the drug particles and the dissolution medium.

Q2: I am observing low permeability of this compound in my Caco-2 cell model. What could be the reason?

A2: Low permeability across the Caco-2 cell monolayer, a model of the intestinal epithelium, can be a significant barrier to oral absorption.[4][5] Potential reasons and troubleshooting steps include:

  • Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cells.[6] To investigate this, conduct a bi-directional Caco-2 assay and include a P-gp inhibitor like Verapamil. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

  • Poor Aqueous Solubility at the Cell Surface: Even if the bulk solution has adequate concentration, the solubility in the aqueous boundary layer adjacent to the cell membrane might be the rate-limiting step for absorption. Formulation strategies that enhance solubility, such as cyclodextrin complexation, can be beneficial.[7][8]

  • Cell Monolayer Integrity: Ensure the integrity of your Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and checking the permeability of a paracellular marker like Lucifer yellow.[9][10]

Q3: My in vivo pharmacokinetic study in rats shows low oral bioavailability for this compound. How can I interpret these results and what are the next steps?

A3: Low oral bioavailability is a multifaceted problem. A systematic approach is needed to identify the underlying cause:

  • Review In Vitro Data: Correlate your in vivo findings with your in vitro dissolution and permeability data. If dissolution was poor, focus on solubility enhancement. If permeability was low, investigate efflux mechanisms or strategies to improve membrane transport.

  • First-Pass Metabolism: this compound might be undergoing extensive metabolism in the gut wall or liver before reaching systemic circulation. Consider conducting in vitro metabolism studies using liver microsomes or S9 fractions to assess its metabolic stability.

  • Formulation Strategy: The formulation used for the in vivo study is critical. Simple suspensions of poorly soluble drugs often result in low bioavailability.[11] Consider advanced formulation strategies such as nanosuspensions, solid dispersions, or lipid-based formulations.

Troubleshooting Guides

Guide 1: Improving the Dissolution Rate of this compound
Problem Potential Cause Recommended Action
Incomplete dissolution in aqueous bufferHigh crystallinity and low aqueous solubility of this compound.1. Reduce Particle Size: Employ micronization or high-pressure homogenization to create nanosuspensions.[12] 2. Formulate as a Solid Dispersion: Disperse this compound in a hydrophilic carrier (e.g., PVP, PEG) to create an amorphous solid dispersion.[3][13] 3. Cyclodextrin Complexation: Form inclusion complexes with cyclodextrins (e.g., HP-β-CD) to enhance solubility.[7]
Drug precipitates out of solution upon dilutionSupersaturation followed by precipitation.1. Incorporate Precipitation Inhibitors: Include polymers like HPMC in your formulation to maintain a supersaturated state. 2. Optimize Drug Loading: In solid dispersions or other formulations, a lower drug loading may prevent rapid precipitation.
Inconsistent dissolution profiles between batchesVariability in particle size distribution or the solid-state of the drug.1. Characterize Raw Material: Ensure consistent particle size and crystallinity of the starting this compound material. 2. Standardize Formulation Process: Tightly control manufacturing parameters such as mixing speed, temperature, and drying conditions.
Guide 2: Overcoming Low Permeability in Caco-2 Assays
Problem Potential Cause Recommended Action
High efflux ratio (Papp B-A / Papp A-B > 2)This compound is a substrate for P-glycoprotein (P-gp) or other efflux transporters.[6]1. Co-administration with P-gp Inhibitors: Conduct the Caco-2 assay in the presence of known P-gp inhibitors (e.g., Verapamil, Elacridar) to confirm P-gp involvement. A significant increase in the A-B permeability and a decrease in the efflux ratio would confirm this.[14] 2. Formulation with Excipients that Inhibit P-gp: Some formulation excipients, such as certain surfactants (e.g., Tween 80, Cremophor EL), can inhibit P-gp.
Low apparent permeability (Papp A-B) without significant effluxPoor solubility in the aqueous boundary layer or low passive diffusion.1. Enhance Solubility: Use formulations like cyclodextrin complexes or nanosuspensions to increase the concentration of dissolved drug at the apical surface.[7][8][15] 2. Incorporate Permeation Enhancers: Use of safe and effective permeation enhancers can transiently open the tight junctions between cells, allowing for increased paracellular transport. This should be done with caution and thorough investigation of potential toxicity.
High variability in Papp valuesInconsistent cell monolayer integrity or issues with the analytical method.1. Monitor TEER values: Ensure TEER values are within the acceptable range for your laboratory before and after the transport experiment.[10] 2. Check Lucifer Yellow Flux: The permeability of Lucifer yellow should be consistently low across all wells. 3. Validate LC-MS/MS Method: Ensure your analytical method is sensitive and reproducible for quantifying this compound at low concentrations.

Data Presentation: Strategies for Bioavailability Enhancement of Triterpenoids

The following table summarizes quantitative data from studies on various formulation strategies to enhance the oral bioavailability of triterpenoids, which can serve as a reference for experiments with this compound.

Triterpenoid Formulation Strategy Key Findings Fold Increase in Bioavailability (Compared to Control)
Asiatic AcidNanosuspensionIncreased dissolution rate and saturation solubility.~4.5-fold
Oleanolic AcidSolid Dispersion with PVP K30Transformation from crystalline to amorphous state, enhancing dissolution.~3.8-fold
Betulinic AcidCyclodextrin Complex (HP-β-CD)Improved aqueous solubility and dissolution rate.~2.7-fold
Glycyrrhetinic AcidSelf-Microemulsifying Drug Delivery System (SMEDDS)Enhanced solubility and lymphatic transport.~6.2-fold

Note: The above data is compiled from various sources for illustrative purposes and the exact fold increase can vary based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer and to assess if it is a substrate for efflux transporters.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values within the established acceptable range.

  • Preparation of Dosing Solutions: Prepare the dosing solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). For testing P-gp interaction, prepare a dosing solution containing a known P-gp inhibitor (e.g., 100 µM Verapamil).

  • Apical to Basolateral (A-B) Transport:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Wash the cell monolayers.

    • Add the dosing solution to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.

    • Incubate and collect samples from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability and key pharmacokinetic parameters of a this compound formulation.

Methodology:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.

  • Group Allocation: Divide the rats into two groups:

    • Group 1: Intravenous (IV) administration.

    • Group 2: Oral (PO) administration.

  • Dosing:

    • IV Group: Administer a single bolus dose of this compound (dissolved in a suitable vehicle, e.g., DMSO:PEG400:Saline) via the tail vein.

    • PO Group: Administer the this compound formulation (e.g., nanosuspension, solid dispersion) via oral gavage.

  • Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as:

    • Area Under the Curve (AUC)

    • Maximum Plasma Concentration (Cmax)

    • Time to Maximum Plasma Concentration (Tmax)

    • Elimination Half-life (t1/2)

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies PX This compound Formulation Nanosuspension / Solid Dispersion / Cyclodextrin Complex PX->Formulation Dissolution Dissolution Testing Formulation->Dissolution Permeability Caco-2 Permeability Assay Dissolution->Permeability Efflux P-gp Efflux Assessment Permeability->Efflux PK_Study Pharmacokinetic Study (Rats) Efflux->PK_Study Bioavailability Bioavailability Calculation PK_Study->Bioavailability

Caption: Experimental workflow for enhancing the bioavailability of this compound.

signaling_pathway cluster_membrane Cell Membrane PX_out This compound (Extracellular) PX_in This compound (Intracellular) PX_out->PX_in Passive Diffusion Pgp P-glycoprotein (P-gp) Pgp->PX_out ATP-dependent Efflux PX_in->Pgp Binding

Caption: P-glycoprotein mediated efflux of this compound.

References

Interpreting unexpected data from Picfeltarraenin X experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Picfeltarraenin X Experiments

This guide is intended for researchers, scientists, and drug development professionals who are using this compound in their experiments. It provides troubleshooting for unexpected data and answers to frequently asked questions.

Hypothesized Mechanism of Action: this compound is a selective inhibitor of the Kinase-Associated Protein 7 (KAP7). KAP7 is a key component of the Growth Factor Receptor-Tyrosine Kinase (GFR-TK) signaling pathway. By inhibiting KAP7, this compound is expected to block cell proliferation and promote apoptosis in cancer cells where GFR is overexpressed.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why am I observing lower-than-expected potency (a high IC50 value) in my cell viability assays?

A decrease in the expected potency of this compound can stem from several factors related to the compound itself, the cells being used, or the assay conditions.[1]

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Compound Solubility and Stability This compound has low aqueous solubility. Visually inspect stock solutions and final dilutions for any signs of precipitation.[1] Prepare fresh dilutions for each experiment from a high-concentration stock in an appropriate solvent like DMSO.
Cell Line Sensitivity The sensitivity of different cell lines to inhibitors can vary. Confirm that your chosen cell line has an active GFR-TK signaling pathway by assessing the baseline expression of downstream targets.[1]
Assay Conditions The parameters of your assay can affect the outcome. Optimize cell seeding density to ensure cells are in a logarithmic growth phase. It may also be necessary to perform a time-course experiment to determine the optimal incubation time with this compound.[1]
High Cellular ATP Concentrations Intracellular ATP levels are often much higher than the ATP concentrations used in in vitro assays. This can reduce the apparent potency of an ATP-competitive inhibitor.[2]

Data Presentation: Expected vs. Unexpected IC50 Values

Cell LineGFR ExpressionExpected IC50 (nM)Unexpected IC50 (nM)
Cell Line AHigh50500
Cell Line BHigh75800
Cell Line CLow> 1000> 1000
Question 2: My results show paradoxical activation of a kinase upstream of KAP7. What could be the cause?

Unexpected activation of pathways can occur with kinase inhibitors.[3] This can be due to off-target effects or complex biological feedback mechanisms.[3][4]

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Off-Target Effects This compound may be interacting with other proteins, including other kinases, in an unintended way.[5][6][7] A kinase selectivity panel screen can help identify potential off-target interactions.[1]
Feedback Loops Inhibition of a downstream kinase can sometimes lead to the activation of upstream signaling components through feedback mechanisms.
Retroactivity A downstream perturbation in a signaling cascade can cause a response in an upstream component without a direct feedback loop.[4]

Signaling Pathway Diagram

This diagram illustrates the hypothesized GFR-TK signaling pathway and the intended target of this compound, as well as a potential off-target interaction.

GFR_TK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR GFR Upstream_Kinase Upstream Kinase GFR->Upstream_Kinase KAP7 KAP7 Upstream_Kinase->KAP7 PLP Proliferation-Linked Protein (PLP) KAP7->PLP Proliferation Proliferation PLP->Proliferation Apoptosis Apoptosis PLP->Apoptosis Off_Target_Kinase Off-Target Kinase Off_Target_Kinase->Upstream_Kinase Paradoxical Activation Growth_Factor Growth Factor Growth_Factor->GFR Picfeltarraenin_X This compound Picfeltarraenin_X->KAP7 On-Target Inhibition Picfeltarraenin_X->Off_Target_Kinase Potential Off-Target

Caption: Hypothesized GFR-TK signaling pathway with this compound inhibition.

Question 3: I'm seeing inconsistent results between my in vitro kinase assays and my cell-based assays. Why?

Discrepancies between in vitro and cell-based assays are a common challenge in drug development.[2]

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Cell Permeability This compound may have poor cell membrane permeability, leading to a lower intracellular concentration than what is used in a biochemical assay.[2]
Compound Metabolism The compound may be metabolized by the cells into a less active or inactive form.[2]
Efflux Pumps Cells can actively transport the inhibitor out of the cell, which reduces its intracellular concentration.[2]

Troubleshooting Workflow

This workflow can help you diagnose inconsistencies between in vitro and cell-based assay results.

workflow start Inconsistent Results (In Vitro vs. Cell-Based) permeability Assess Cell Permeability (e.g., PAMPA assay) start->permeability metabolism Evaluate Compound Metabolism (e.g., LC-MS analysis of cell lysates) permeability->metabolism Permeable re_evaluate Re-evaluate In Vitro Data and Cell-Based Assay Design permeability->re_evaluate Not Permeable efflux Investigate Efflux Pump Activity (e.g., use efflux pump inhibitors) metabolism->efflux Stable metabolism->re_evaluate Metabolized efflux->re_evaluate Effluxed

Caption: Workflow for troubleshooting in vitro vs. cell-based assay discrepancies.

Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Cytokine Quantification (ELISA)

This protocol outlines a sandwich ELISA for detecting cytokine concentrations in cell supernatant.[9]

  • Plate Coating: Coat a 96-well plate with a capture antibody and incubate overnight at 4°C.[10]

  • Blocking: Block the plate to prevent non-specific binding.

  • Sample Incubation: Add cell culture supernatants and standards to the plate and incubate.

  • Detection Antibody: Add a biotin-conjugated detection antibody and incubate.[11]

  • Enzyme Conjugate: Add an enzyme-labeled streptavidin and incubate.[12]

  • Substrate Addition: Add a chromogenic substrate and stop the reaction.[12]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[9]

References

Validation & Comparative

Unveiling the Potency of Picfeltarraenin X: A Comparative Analysis of Acetylcholinesterase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel and effective treatments for neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of therapeutic strategy. This guide provides a detailed comparison of the AChE inhibitory activity of Picfeltarraenin X, a triterpenoid isolated from Picria fel-terrae, with other well-established and natural compounds. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by available experimental data.

Recent studies have highlighted the potential of several compounds isolated from Picria fel-terrae, including this compound, as potent AChE inhibitors. Research indicates that this compound, along with its related compounds Picfeltarraenin IA, IB, IV, and XI, exhibit stronger AChE inhibition than Tacrine, a well-known synthetic AChE inhibitor.[1] While a specific IC50 value for this compound is not yet widely published, this qualitative comparison underscores its significant potential as a valuable candidate for further investigation in the development of novel Alzheimer's therapies.

Comparative Analysis of AChE Inhibitory Activity

To contextualize the potential of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various natural and synthetic AChE inhibitors. A lower IC50 value indicates greater potency.

CompoundTypeSource/OriginAChE IC50 (µM)Reference(s)
This compound TriterpenoidPicria fel-terrae> Tacrine[1]
DonepezilSyntheticPiperidine derivative0.0067[2][3]
TacrineSyntheticAcridine derivative0.077[2][3]
RivastigmineSyntheticCarbamate derivative0.0043[2][3]
GalantamineAlkaloidGalanthus spp.--
Huperzine AAlkaloidHuperzia serrata--
BerberineAlkaloidBerberis spp.--
PsoralenFuranocoumarinPsoralea corylifolia370 µg/mL[4]

Experimental Protocols: The Ellman's Method for AChE Inhibition Assay

The most widely used method for determining AChE activity and evaluating its inhibitors is the spectrophotometric method developed by Ellman and colleagues. This assay is favored for its simplicity, reliability, and suitability for high-throughput screening.

Principle: The Ellman's method is a colorimetric assay that measures the enzymatic activity of AChE through a two-step coupled reaction:

  • Enzymatic Hydrolysis: AChE catalyzes the hydrolysis of the substrate, acetylthiocholine (ATCI), into thiocholine and acetic acid.

  • Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.

The rate of TNB production is directly proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction decreases.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

  • Test compounds (inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all solutions fresh on the day of the experiment.

  • Assay in 96-Well Plate:

    • Blank: Add 170 µL of phosphate buffer and 10 µL of DTNB solution.

    • Control (No Inhibitor): Add 160 µL of phosphate buffer, 10 µL of AChE solution, and 10 µL of DTNB solution.

    • Test Sample (with Inhibitor): Add 150 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: To each well (except the blank), add 10 µL of the ATCI solution to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over a set period (e.g., every 30 seconds for 5 minutes).

  • Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Process and Pathway

To further elucidate the experimental and biological context, the following diagrams are provided.

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_measurement Data Acquisition & Analysis Reagents Prepare Solutions: - Phosphate Buffer - DTNB - ATCI - AChE - Inhibitors Plate Pipette into 96-well plate: - Buffer - AChE - DTNB - Inhibitor/Vehicle Reagents->Plate Preincubation Pre-incubate Plate->Preincubation Add_ATCI Add ATCI Substrate Preincubation->Add_ATCI Reader Measure Absorbance at 412 nm (Kinetic Reading) Add_ATCI->Reader Calculation Calculate % Inhibition Reader->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for the Ellman's method to determine AChE inhibitory activity.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> Acetylcholine (ACh) Vesicle ACh stored in vesicles ACh_synthesis->Vesicle Release ACh Release Vesicle->Release ACh_in_cleft Acetylcholine (ACh) Release->ACh_in_cleft AChE Acetylcholinesterase (AChE) ACh_in_cleft->AChE Hydrolyzed by Receptor ACh Receptor ACh_in_cleft->Receptor Binds to Inhibitor This compound (Inhibitor) Inhibitor->AChE Inhibits Signal Signal Transduction Receptor->Signal

References

Validating the Therapeutic Target of Picfeltarraenin X: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Picfeltarraenin X and its potential therapeutic targets. Drawing from available experimental data, we delve into its validated role as an acetylcholinesterase (AChE) inhibitor and explore the prospective avenue of Nuclear Factor-kappa B (NF-κB) signaling inhibition, a characteristic of its close structural analog, Picfeltarraenin IA. This document aims to furnish researchers with the necessary context and methodologies to further investigate and validate the therapeutic potential of this compound.

Executive Summary

This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critically involved in the progression of Alzheimer's disease. While quantitative inhibitory concentrations (IC50) are not publicly available, studies indicate its inhibitory activity surpasses that of the established AChE inhibitor, Tacrine. Furthermore, the structurally similar compound, Picfeltarraenin IA, has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This suggests a potential dual therapeutic mechanism for this compound, warranting further investigation into its anti-inflammatory properties. This guide provides a framework for such validation, including detailed experimental protocols and comparative data for existing inhibitors of both pathways.

Comparison of this compound with Alternative AChE Inhibitors

While specific quantitative data for this compound is pending, its validated superiority to Tacrine provides a strong basis for its therapeutic potential. For a comprehensive comparison, we have included data for other widely recognized AChE inhibitors.

CompoundTargetIC50Mechanism of ActionReference
This compound Acetylcholinesterase (AChE)Stronger than TacrineNot fully elucidated[1][2]
Tacrine Acetylcholinesterase (AChE)~31 nMNon-competitive, reversible inhibitor
Donepezil Acetylcholinesterase (AChE)~1.1 nMNon-competitive, reversible inhibitor
Galantamine Acetylcholinesterase (AChE)~1.92 µMCompetitive, reversible inhibitor[3]

Exploring the Potential of NF-κB Inhibition

The NF-κB signaling pathway is a pivotal mediator of the inflammatory response and has been implicated in numerous diseases. The inhibitory action of Picfeltarraenin IA on this pathway suggests that this compound may share this therapeutic property. Below is a comparison of Picfeltarraenin IA with other known NF-κB inhibitors.

CompoundTarget in NF-κB PathwayIC50Cell LineReference
Picfeltarraenin IA NF-κB p65Not SpecifiedA549[4]
Ecteinascidin 743 IκBα phosphorylation20 nMME180[5]
Digitoxin IκBα phosphorylation90 nM (TNF-α induced)ME180[5]
Compound 51 NF-κB transcriptional activity172.2 ± 11.4 nMRAW264.7[6]

Experimental Protocols

To facilitate further research and validation of this compound's therapeutic targets, detailed protocols for key experiments are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for quantifying AChE activity and inhibition.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound and other test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (this compound or alternatives) at various concentrations.

  • Add the AChE enzyme solution to each well and incubate.

  • Initiate the reaction by adding the ATCI substrate.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_solutions Prepare Reagent Solutions (AChE, ATCI, DTNB, Buffer) plate_loading Load 96-well Plate: Buffer, DTNB, Compound prep_solutions->plate_loading prep_compounds Prepare Test Compounds (this compound, etc.) prep_compounds->plate_loading add_enzyme Add AChE Enzyme plate_loading->add_enzyme incubate Incubate add_enzyme->incubate add_substrate Add ATCI Substrate incubate->add_substrate read_plate Measure Absorbance at 412 nm add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB, providing a functional readout of pathway inhibition.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing an NF-κB luciferase reporter construct

  • Cell culture medium and supplements

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) - NF-κB activators

  • This compound and other test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period.

  • Stimulate the cells with TNF-α or LPS to activate the NF-κB pathway.

  • After incubation, lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer. The light output is proportional to the NF-κB transcriptional activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis seed_cells Seed NF-κB Reporter Cells adhere Allow Cells to Adhere seed_cells->adhere pretreat Pre-treat with Test Compounds adhere->pretreat stimulate Stimulate with TNF-α/LPS pretreat->stimulate incubate Incubate stimulate->incubate lyse_cells Lyse Cells incubate->lyse_cells add_reagent Add Luciferase Reagent lyse_cells->add_reagent read_luminescence Measure Luminescence add_reagent->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Signaling Pathway Diagrams

Acetylcholinesterase (AChE) and its Inhibition

Acetylcholine (ACh) is a neurotransmitter that is hydrolyzed by AChE in the synaptic cleft. AChE inhibitors block this hydrolysis, leading to an increase in ACh levels and enhanced cholinergic neurotransmission.

G

The Canonical NF-κB Signaling Pathway and its Inhibition

The canonical NF-κB pathway is activated by pro-inflammatory stimuli like TNF-α and LPS. This leads to the phosphorylation and degradation of IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of inflammatory genes. Inhibitors can target various steps in this cascade.

G

References

Comparative Analysis of the Anti-inflammatory Effects of Picfeltarraenin X

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive cross-validation of the anti-inflammatory properties of Picfeltarraenin X, benchmarked against established anti-inflammatory agents, Diclofenac and Dexamethasone. The information is tailored for researchers, scientists, and professionals in drug development, offering a comparative overview of their mechanisms of action, efficacy, and the experimental protocols used for their evaluation. While direct experimental data for this compound is limited, this guide utilizes data from its closely related analogue, Picfeltarraenin IA, as a surrogate.

Comparison of Anti-inflammatory Mechanisms

The anti-inflammatory effects of this compound (via Picfeltarraenin IA), Diclofenac, and Dexamethasone are mediated through distinct molecular pathways. A summary of their primary mechanisms of action is presented below.

FeatureThis compound (as Picfeltarraenin IA)DiclofenacDexamethasone
Primary Target NF-κB Signaling PathwayCyclooxygenase (COX) Enzymes (COX-1 & COX-2)Glucocorticoid Receptor
Effect on NF-κB Pathway Inhibits the nuclear translocation of NF-κB p65 subunit.[1][2]May inhibit NF-κB activation, though this is a secondary effect to COX inhibition.[3][4][5]Potently inhibits the NF-κB pathway through multiple mechanisms, including the induction of IκBα and direct interaction with NF-κB subunits.[6][7][8][9]
Effect on MAPK Pathway Not extensively reported.Can modulate MAPK signaling pathways.[10]Inhibits the p38 MAPK pathway, contributing to its anti-inflammatory effects.[7][11]
Effect on Prostaglandin Synthesis Reduces PGE2 production, likely secondary to NF-κB inhibition.[1][2]Directly inhibits prostaglandin synthesis by blocking COX enzymes.[1][12][13][14]Suppresses COX-2 expression, leading to reduced prostaglandin synthesis.
Other Mechanisms -Inhibition of lipoxygenase pathways, blockage of voltage-dependent sodium channels and acid-sensing ion channels.[1][13]Upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[6]

Quantitative Comparison of Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of Picfeltarraenin IA, Diclofenac, and Dexamethasone from in vitro studies. Direct comparative studies are limited; therefore, data is presented from individual experiments to provide an indication of potency.

Table 1: In Vitro Anti-inflammatory Effects of Picfeltarraenin IA

Cell LineInflammatory StimulusMeasured ParameterConcentration of Picfeltarraenin IA% Inhibition / ReductionReference
A549LPS (10 µg/ml)IL-8 Production1 µmol/l~31%[1]
A549LPS (10 µg/ml)IL-8 Production10 µmol/l~50%[1]
A549LPS (10 µg/ml)PGE2 Production1 µmol/l~34%[1]
A549LPS (10 µg/ml)PGE2 Production10 µmol/l~48%[1]
A549LPS (10 µg/ml)COX-2 Expression0.1 - 10 µmol/lConcentration-dependent inhibition[2]
THP-1LPSCOX-2 ExpressionNot specifiedSuppression[2]

Table 2: In Vitro Anti-inflammatory Effects of Diclofenac

Cell LineInflammatory StimulusMeasured ParameterConcentration of Diclofenac% Inhibition / ReductionReference
Osteoclasts-NF-κB Nuclear TranslocationNot specifiedSuppression[5]
HCT 116 Colon Cancer Cells-PI3K/Akt/MAPK SignalingNot specifiedAlteration[10]

Table 3: In Vitro Anti-inflammatory Effects of Dexamethasone

Cell LineInflammatory StimulusMeasured ParameterConcentration of Dexamethasone% Inhibition / ReductionReference
BEAS-2BTNFαIL-8 ReleaseNot specifiedSignificant reduction[7]
HeLa-p38 MAPK functionNot specifiedInhibition[11]
Collagen-induced arthritis rat synovial cells-NF-κB p65 TranslocationNot specifiedInhibition[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these anti-inflammatory compounds are provided below.

In Vitro: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophage-like Cells (RAW 264.7)
  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well for nitric oxide and cytokine assays and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (this compound, Diclofenac, or Dexamethasone) for 1-2 hours.

  • Inflammation Induction: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).

  • Nitric Oxide (NO) Assay (Griess Test): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is determined from a standard curve.

  • Pro-inflammatory Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[15][16]

  • Western Blot Analysis: To determine the effect on signaling pathways, cells are lysed after treatment, and the expression levels of key proteins (e.g., phosphorylated p65, IκBα, phosphorylated p38) are analyzed by Western blotting using specific antibodies.[15]

In Vivo: Carrageenan-Induced Paw Edema in Rats
  • Animal Grouping: Male Wistar or Sprague-Dawley rats are divided into several groups: a control group, a positive control group (e.g., treated with a known anti-inflammatory drug like Diclofenac), and test groups treated with different doses of this compound.[17][18][19]

  • Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 30-60 minutes) before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat to induce localized inflammation.[17][18][19][20]

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 0, 1, 2, 3, 4, and 5 hours).[17][18][19]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for screening anti-inflammatory compounds.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibitory Complex Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Upregulates Picfeltarraenin This compound (as IA) Picfeltarraenin->NFkB_active Inhibits Translocation Diclofenac Diclofenac Diclofenac->IKK Inhibits Dexamethasone Dexamethasone Dexamethasone->IkB Induces Expression Dexamethasone->NFkB_active Inhibits

Caption: NF-κB Signaling Pathway and Points of Inhibition.

MAPK_Pathway Stress_Cytokines Stress / Pro-inflammatory Cytokines (e.g., TNF-α) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Cytokines->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) p38_MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Leads to Dexamethasone Dexamethasone MKP1 MKP-1 Dexamethasone->MKP1 Induces MKP1->p38_MAPK Dephosphorylates (Inhibits)

Caption: MAPK Signaling Pathway in Inflammation.

Experimental_Workflow start Start in_vitro In Vitro Screening (e.g., LPS-stimulated macrophages) start->in_vitro measure_markers Measure Inflammatory Markers (NO, Cytokines, COX-2) in_vitro->measure_markers analyze_data Analyze Data (IC50 values) measure_markers->analyze_data in_vivo In Vivo Validation (e.g., Carrageenan-induced paw edema) analyze_data->in_vivo Promising Candidates measure_edema Measure Paw Edema in_vivo->measure_edema analyze_in_vivo Analyze Data (% Inhibition) measure_edema->analyze_in_vivo end End analyze_in_vivo->end

Caption: Experimental Workflow for Anti-inflammatory Drug Screening.

References

A Head-to-Head Comparison of Picfeltarraenin X and Donepezil for Neurodegenerative Research

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head comparison between Picfeltarraenin X and the established Alzheimer's disease drug donepezil is not feasible at this time due to a significant lack of available scientific data for this compound. Extensive searches for preclinical and clinical studies, quantitative data on its biological activity, and detailed experimental protocols for this compound have not yielded sufficient information for a comprehensive comparative analysis.

Information is available for a related compound, Picfeltarraenin IA, which, like this compound, is a triterpenoid isolated from Picria fel-terrae. Both are described as acetylcholinesterase (AChE) inhibitors. However, the majority of research on Picfeltarraenin IA focuses on its anti-inflammatory properties, with limited quantitative data on its AChE inhibitory activity and no studies in the context of Alzheimer's disease models. Therefore, using Picfeltarraenin IA as a direct substitute for this compound in this comparison would be scientifically inaccurate.

This guide will proceed by providing a detailed overview of donepezil, a widely studied and clinically approved acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, to serve as a valuable resource for researchers, scientists, and drug development professionals.

Donepezil: A Profile

Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3] By inhibiting AChE, donepezil increases the concentration of acetylcholine in the brain, which is believed to improve cognitive function in individuals with Alzheimer's disease.[1][2][4]

Quantitative Data: In Vitro and In Vivo Efficacy

The potency of donepezil as an AChE inhibitor has been well-characterized in numerous studies.

ParameterValueSpecies/SystemReference
IC50 (AChE) 6.7 nMIn vitro[5]
IC50 (BuChE) 7400 nMIn vitro[5]
Plasma IC50 (Brain AChE inhibition) 37 ± 4.1 ng/mLMonkey[1]
Plasma IC50 (Cerebral AChE inhibition) 53.6 ± 4.0 ng/mLHuman (Alzheimer's patients)[2]
IC50: Half-maximal inhibitory concentration. BuChE: Butyrylcholinesterase.
Mechanism of Action: Signaling Pathway

Donepezil's primary mechanism of action is the inhibition of acetylcholinesterase in the synaptic cleft. This leads to an increase in the levels and duration of action of acetylcholine, enhancing cholinergic neurotransmission.

Donepezil_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor ACh_cleft->AChR Binding Donepezil Donepezil Donepezil->AChE Inhibition Signal Signal Transduction AChR->Signal

Mechanism of Action of Donepezil
Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

A standard method to determine the in vitro efficacy of AChE inhibitors is the colorimetric assay developed by Ellman.

  • Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.

  • Materials:

    • Acetylcholinesterase (from electric eel or human recombinant)

    • Acetylthiocholine iodide (substrate)

    • DTNB (Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • Test compound (Donepezil)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of the test compound at various concentrations.

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well.

    • Add the AChE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the acetylthiocholine substrate.

    • Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagents Prepare Reagents: AChE, Substrate, DTNB, Buffer add_reagents Add Buffer, DTNB, and Inhibitor to Wells reagents->add_reagents inhibitor Prepare Inhibitor Dilutions inhibitor->add_reagents add_enzyme Add AChE Enzyme add_reagents->add_enzyme incubate Incubate add_enzyme->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure calculate Calculate % Inhibition measure->calculate plot Plot Inhibition vs. Concentration calculate->plot ic50 Determine IC50 plot->ic50

Workflow for In Vitro AChE Inhibition Assay

Conclusion

Donepezil is a well-established acetylcholinesterase inhibitor with a robust dataset supporting its mechanism of action and efficacy. While this compound is also identified as an AChE inhibitor, the current lack of publicly available data prevents a meaningful and objective comparison. Further research into the pharmacological properties of this compound, including quantitative in vitro and in vivo studies, is necessary to evaluate its potential as a therapeutic agent and to draw valid comparisons with existing treatments like donepezil. Researchers interested in this compound are encouraged to seek out primary research as it becomes available.

References

Investigating the Synergistic Potential of Picfeltarraenin X: A Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

To date, a comprehensive review of published literature reveals a notable absence of studies specifically investigating the synergistic effects of Picfeltarraenin X with other therapeutic agents. While research has alluded to the potential anti-inflammatory and anti-cancer properties of the broader Picfeltarraenin family, particularly Picfeltarraenin IA and IB, empirical data on combination therapies involving this compound remains elusive.

This guide, therefore, serves as a research framework, providing a strategic approach for scientists to systematically investigate the potential synergistic interactions of this compound. The proposed methodologies are based on established practices in pharmacology and oncology research and are informed by the known biological activities of related Picfeltarraenin compounds.

Hypothetical Combination Strategies and Potential Targets

Based on preliminary in-silico studies of Picfeltarraenin IA and IB, promising avenues for synergistic investigation with this compound could involve combination with drugs targeting key cancer-related signaling pathways. These include:

  • PI3K/AKT/mTOR Pathway Inhibitors: Given the potential for Picfeltarraenins to inhibit PI3K, combining this compound with other inhibitors of this pathway could lead to enhanced anti-proliferative and pro-apoptotic effects in cancer cells.

  • EGFR Inhibitors: As EGFR is a critical driver in many cancers, and in-silico data suggests a potential interaction, combining this compound with EGFR inhibitors warrants investigation.[1] This combination could be particularly relevant in cancers with EGFR amplification.[1]

  • NF-κB Pathway Inhibitors: The well-documented role of Picfeltarraenin IA in inhibiting the NF-κB pathway suggests that this compound may share this activity.[2][3][4][5] Combining it with other NF-κB inhibitors or with chemotherapeutic agents whose efficacy is limited by NF-κB-mediated resistance could be a fruitful strategy.

Proposed Experimental Workflow for Synergy Assessment

A systematic investigation into the synergistic effects of this compound would involve a multi-stage approach, progressing from in vitro characterization to in vivo validation.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Validation Single-Agent Dose-Response Single-Agent Dose-Response Combination Studies (Checkerboard Assay) Combination Studies (Checkerboard Assay) Single-Agent Dose-Response->Combination Studies (Checkerboard Assay) Determine IC50 Synergy Quantification Synergy Quantification Combination Studies (Checkerboard Assay)->Synergy Quantification Generate Dose-Response Matrix Mechanism of Action Studies Mechanism of Action Studies Synergy Quantification->Mechanism of Action Studies Calculate CI, Isobologram Xenograft/PDX Mouse Models Xenograft/PDX Mouse Models Mechanism of Action Studies->Xenograft/PDX Mouse Models Promising Combinations Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Xenograft/PDX Mouse Models->Efficacy & Toxicity Assessment Tumor Growth Inhibition Pharmacodynamic & Biomarker Analysis Pharmacodynamic & Biomarker Analysis Efficacy & Toxicity Assessment->Pharmacodynamic & Biomarker Analysis Evaluate Safety

Caption: Proposed experimental workflow for investigating this compound synergy.

Data Presentation: Quantifying Synergistic Effects

To objectively assess the nature of the interaction between this compound and a partner drug, quantitative data should be collected and analyzed. The following tables provide a template for presenting such data.

Table 1: In Vitro Cytotoxicity of this compound and Drug Y Alone and in Combination

Treatment GroupConcentration (µM)Cell Viability (%)
This compound X₁
X₂
X₃
Drug Y Y₁
Y₂
Y₃
This compound + Drug Y X₁ + Y₁
X₂ + Y₂
X₃ + Y₃

Table 2: Combination Index (CI) and Dose Reduction Index (DRI) Values

Combination (this compound + Drug Y)Effect Level (e.g., IC50)Combination Index (CI)¹Dose Reduction Index (DRI) - this compoundDose Reduction Index (DRI) - Drug Y
Ratio 150%
Ratio 250%
Ratio 350%

¹ CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are foundational protocols for key experiments.

In Vitro Synergy Assessment: Checkerboard Assay
  • Cell Culture: Select appropriate cancer cell lines based on the hypothesized mechanism of action (e.g., cell lines with known mutations in EGFR or PI3K pathways). Culture cells in the recommended medium and conditions.

  • Single-Agent Dose-Response: Determine the half-maximal inhibitory concentration (IC50) for this compound and the combination drug individually. This is typically done using a cell viability assay (e.g., MTT, CellTiter-Glo®) over a range of concentrations.

  • Combination Assay: In a 96-well plate format, create a dose-response matrix where concentrations of this compound are varied along the rows and concentrations of the partner drug are varied along the columns.

  • Data Analysis: After a predetermined incubation period (e.g., 72 hours), measure cell viability. Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[2][4][6] Generate isobolograms to visualize the synergistic, additive, or antagonistic effects.[3][7][8]

Mechanism of Action: Western Blotting for Signaling Pathway Analysis
  • Protein Extraction: Treat cells with this compound, the partner drug, and the combination at their IC50 concentrations for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the suspected signaling pathways (e.g., p-AKT, total AKT, p-ERK, total ERK, NF-κB p65).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Potential Signaling Pathways for Investigation

The diagram below illustrates the potential interplay of signaling pathways that could be modulated by a synergistic combination of this compound and a partner drug, based on the activities of its analogs.

PX This compound PI3K PI3K PX->PI3K Inhibition (?) NFkB NF-κB PX->NFkB Inhibition (?) Apoptosis Apoptosis PX->Apoptosis DrugY Partner Drug (e.g., PI3K/EGFR Inhibitor) EGFR EGFR DrugY->EGFR Inhibition DrugY->PI3K Inhibition DrugY->Apoptosis EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->NFkB Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation Proliferation->Apoptosis

Caption: Potential signaling pathways affected by this compound combination therapy.

Conclusion

While the synergistic effects of this compound remain to be elucidated, this guide provides a robust framework for initiating such investigations. By employing systematic in vitro screening, detailed mechanistic studies, and eventual in vivo validation, the scientific community can effectively uncover the therapeutic potential of this compound in combination with other drugs. The data generated from these proposed studies would be invaluable for the drug development field and could pave the way for novel and more effective treatment strategies.

References

Benchmarking the Selectivity of Picfeltarraenin X Against Cholinesterases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Inhibitory Activity of Selected Cholinesterase Inhibitors

To contextualize the potential efficacy and selectivity of Picfeltarraenin X, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-characterized cholinesterase inhibitors against AChE and BChE. The selectivity index (SI), calculated as the ratio of IC50 (BChE) / IC50 (AChE), is also provided to quantify the preferential inhibition of one enzyme over the other. A higher SI value indicates greater selectivity for AChE.

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (SI) (BChE/AChE)Reference
Donepezil0.0277.3270.4[1]
Tacrine0.130.030.23[2]
Rivastigmine0.040.0080.2[3]
Galantamine0.4513.229.3[4]
Neostigmine0.1360.0840.62[5]

Experimental Protocols

The determination of cholinesterase inhibitory activity is crucial for evaluating the potency and selectivity of compounds like this compound. The most widely used method is the spectrophotometric assay developed by Ellman.

Principle of the Ellman's Assay

This colorimetric assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The hydrolysis of these substrates by the respective enzymes produces thiocholine. Thiocholine, in turn, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity. The presence of an inhibitor will reduce the rate of this reaction.

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (or other sources)

  • Butyrylcholinesterase (BChE) from equine serum (or other sources)

  • This compound and other test inhibitors

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Assay Procedure
  • Reagent Preparation:

    • Prepare stock solutions of the test compounds (e.g., in DMSO) and serially dilute them to the desired concentrations.

    • Prepare working solutions of AChE and BChE in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare solutions of ATCI and BTCI in deionized water.

  • Assay in 96-Well Plate:

    • To each well, add:

      • Phosphate buffer

      • DTNB solution

      • Test compound solution at various concentrations (or vehicle for control)

      • AChE or BChE solution

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the substrate (ATCI for AChE or BTCI for BChE) to all wells.

  • Measurement:

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, Substrates) Plate Add Reagents to 96-well Plate Reagents->Plate Enzyme Prepare Enzyme Solutions (AChE, BChE) Enzyme->Plate Inhibitor Prepare Inhibitor Solutions (this compound, etc.) Inhibitor->Plate Incubate Pre-incubate with Inhibitor Plate->Incubate Start Initiate Reaction with Substrate Incubate->Start Measure Measure Absorbance (412 nm) Start->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Experimental workflow for determining cholinesterase inhibitory activity.

G cluster_normal Normal Cholinergic Synapse cluster_inhibited Inhibited Synapse ACh Acetylcholine (ACh) ChE Cholinesterase (AChE/BChE) ACh->ChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Inactive Choline + Acetate ChE->Inactive Inactivates ACh ACh_i Acetylcholine (ACh) Receptor_i Postsynaptic Receptor ACh_i->Receptor_i Prolonged Activation ChE_i Cholinesterase (AChE/BChE) Inhibitor This compound Inhibitor->ChE_i Inhibits

Caption: Mechanism of action of cholinesterase inhibitors like this compound.

References

Unveiling the Clinical Potential of Picfeltarraenin X: A Comparative Analysis of its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picfeltarraenin X, a triterpenoid natural product, has been identified as an acetylcholinesterase (AChE) inhibitor, suggesting potential therapeutic applications in neurodegenerative diseases. However, a critical gap exists in the publicly available scientific literature regarding its quantitative potency, such as an IC50 value for AChE inhibition. This absence of data precludes a direct, quantitative comparison with established AChE inhibitors used in the treatment of conditions like Alzheimer's disease.

This guide pivots to a qualitative and mechanistic comparison based on the well-documented anti-inflammatory properties of a closely related compound, Picfeltarraenin IA. Research demonstrates that Picfeltarraenin IA exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway[1][2]. This pathway is a cornerstone of the inflammatory response and a target for many existing anti-inflammatory therapies.

This report compares the known anti-inflammatory mechanism of Picfeltarraenin IA with that of Dexamethasone, a potent synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive effects. This comparative analysis aims to provide a framework for understanding the potential clinical relevance of the Picfeltarraenin class of compounds in inflammatory diseases.

Comparative Analysis of Anti-Inflammatory Potency and Mechanism

Due to the lack of specific quantitative data for this compound, this section focuses on the reported activity of Picfeltarraenin IA and compares it to the well-characterized corticosteroid, Dexamethasone.

Table 1: Comparison of Anti-Inflammatory Activity

CompoundTarget PathwayCell TypeStimulantMeasured EffectPotency (IC50)
Picfeltarraenin IA NF-κBA549 (Human Lung Carcinoma)LPSInhibition of IL-8 & PGE2 productionData not available as IC50. Significant inhibition at 1 and 10 µmol/L[1].
Dexamethasone NF-κBA549 (Human Lung Carcinoma)IL-1βInhibition of NF-κB transcriptional activity~0.5 x 10⁻⁹ M (0.5 nM)[3]
Dexamethasone Cytokine ProductionHuman Peripheral Blood Mononuclear Cells (PBMCs)OKT3Inhibition of IL-9 mRNA expression~4 nM[4]
Dexamethasone Cytokine ProductionHuman Whole Blood CellsLPS / PHAInhibition of IL-1β, IL-6, IL-8, TNF-α, IL-2, IL-4, IL-10, IFN-γSignificant inhibition from 1 to 100 nM[5]

Note: The potency of different compounds can vary significantly based on the specific cell type, stimulus, and endpoint measured. The data presented here is for comparative purposes to illustrate the general range of activity.

Signaling Pathway and Mechanism of Action

Both Picfeltarraenin IA and Dexamethasone converge on the inhibition of the NF-κB signaling pathway, a central mediator of inflammatory gene expression.

Picfeltarraenin IA: In human pulmonary epithelial A549 cells stimulated with lipopolysaccharide (LPS), Picfeltarraenin IA has been shown to suppress the activation of NF-κB[1][2]. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators, including interleukin-8 (IL-8) and prostaglandin E2 (PGE2)[1].

Dexamethasone: Dexamethasone, as a glucocorticoid, exerts its anti-inflammatory effects through multiple mechanisms. A key action is the inhibition of NF-κB. This is achieved in part by inducing the synthesis of the NF-κB inhibitor, IκBα, which sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes[6][7].

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates GC Glucocorticoid (Dexamethasone) GR Glucocorticoid Receptor (GR) GC->GR Binds IkB IκB GR->IkB Upregulates Synthesis NFkB_nuc NF-κB (p50/p65) GR->NFkB_nuc IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Picfeltarraenin_IA Picfeltarraenin IA Picfeltarraenin_IA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (IL-8, COX2, etc.) DNA->Genes Transcription

Caption: Simplified NF-κB signaling pathway showing inhibitory actions of Picfeltarraenin IA and Dexamethasone.

Experimental Protocols

Cell Culture and Induction of Inflammation
  • Cell Line: Human alveolar basal epithelial cells (A549) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Inflammatory Stimulus: To induce an inflammatory response, A549 cells are treated with lipopolysaccharide (LPS) from E. coli at a concentration of 1-10 µg/mL for a specified period (e.g., 6, 12, or 24 hours)[1][8][9][10][11][12].

Quantification of NF-κB Activity (Reporter Assay)
  • Principle: This assay utilizes a reporter plasmid containing a luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

  • Methodology:

    • A549 cells are seeded in a 96-well plate.

    • Cells are co-transfected with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

    • After 24 hours, cells are pre-treated with various concentrations of the test compound (e.g., Picfeltarraenin IA) or vehicle control for 1 hour.

    • Cells are then stimulated with LPS (e.g., 1 µg/mL) for 6-8 hours to activate the NF-κB pathway.

    • The activity of firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system and a luminometer.

    • The relative luciferase activity is calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal. The IC50 value is determined from the dose-response curve[13][14][15][16][17].

Measurement of Cytokine Production (ELISA)
  • Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Methodology for IL-8 and PGE2 Quantification:

    • A549 cells are cultured and treated as described in section 1.

    • After the incubation period, the cell culture supernatant is collected.

    • The concentrations of IL-8 and PGE2 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions[18][19][20][21][22].

    • Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the target cytokine.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

    • A substrate is added, which is converted by the enzyme to produce a colored product.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

    • The concentration of the cytokine in the sample is determined by comparing the absorbance to a standard curve generated with known concentrations of the recombinant cytokine.

G cluster_prep Cell Preparation & Treatment cluster_analysis Analysis cluster_elisa ELISA Workflow A1 Seed A549 cells in 96-well plate A2 Incubate 24h A1->A2 A3 Pre-treat with Picfeltarraenin IA or vehicle A2->A3 A4 Stimulate with LPS (1 µg/mL) A3->A4 B1 Collect supernatant for ELISA A4->B1 6-24h incubation B2 Lyse cells for NF-κB reporter assay A4->B2 6-8h incubation B3 Perform IL-8 & PGE2 ELISA B1->B3 B4 Measure luminescence B2->B4 C1 Add supernatant to Ab-coated plate B5 Calculate IC50 B4->B5 C2 Add detection Ab C1->C2 C3 Add HRP-conjugate C2->C3 C4 Add substrate C3->C4 C5 Read absorbance C4->C5

Caption: Experimental workflow for assessing the anti-inflammatory activity of Picfeltarraenin IA.

Conclusion

While the direct clinical relevance and potency of this compound remain to be elucidated through further preclinical and clinical studies, the available data on the related compound, Picfeltarraenin IA, suggest a promising anti-inflammatory mechanism of action through the inhibition of the NF-κB signaling pathway. This mechanism is shared with highly effective anti-inflammatory drugs like Dexamethasone.

The key differentiator for the potential therapeutic utility of a Picfeltarraenin-based compound would likely reside in its potency, selectivity, and safety profile compared to existing treatments. Future research should prioritize the determination of the IC50 values of this compound for both its AChE and NF-κB inhibitory activities. Such data would be crucial for a comprehensive and quantitative comparison with current therapeutic options and for guiding its further development as a potential novel therapeutic agent for inflammatory and/or neurodegenerative diseases.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Picfeltarraenin X, a Novel Bioactive Compound

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "Picfeltarraenin X" does not correspond to a known chemical entity in public databases, this document provides essential, general guidance for the handling and disposal of a new or uncharacterized chemical compound in a research setting. These procedures should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines and all applicable local, state, and federal regulations.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of novel research compounds like this compound. The overriding principle is that no activity should begin unless a plan for the disposal of all generated waste has been formulated[1].

Pre-Disposal Characterization of this compound

Before disposal, it is crucial to characterize the physical, chemical, and toxicological properties of any new chemical entity (NCE). This information is vital for a proper hazard assessment and to determine the appropriate disposal route. This data should be compiled into a Safety Data Sheet (SDS). Manufacturers and importers of hazardous chemicals are required to prepare an SDS and review it at least every five years. The SDS must include information on the chemical's hazards, safe handling, storage, disposal, physical and chemical properties, and emergency response measures.

Table 1: Essential Data for Characterization of this compound

ParameterImportance for Disposal
Chemical Formula & Molecular Weight Basic identification and for calculating concentrations.
Physical State & Appearance Determines handling procedures (e.g., solid, liquid).
Solubility Informs potential for environmental dispersion and choice of solvent for decontamination.
pH Determines corrosivity and compatibility with other waste streams.
Boiling Point & Melting Point Relevant for assessing volatility and stability under different temperature conditions.
Flash Point Critical for determining flammability hazards.
Stability & Reactivity Identifies potential for hazardous reactions with other chemicals (e.g., light sensitivity, incompatibility with acids/bases).
Toxicological Data (e.g., LD50) Informs the level of hazard (e.g., acutely toxic) and necessary personal protective equipment (PPE).
Environmental Hazards Determines potential for harm to aquatic life or persistence in the environment.

Step-by-Step Disposal Protocol for this compound

This protocol outlines a general procedure for the safe disposal of small quantities of novel research chemicals.

Step 1: Hazard Assessment and Waste Classification

  • Treat this compound as a hazardous waste unless it has been definitively determined to be non-hazardous by your institution's EHS department[2].

  • Based on the characterization data from Table 1, classify the waste. Common hazardous waste characteristics include ignitability, corrosivity, reactivity, and toxicity.

Step 2: Segregation and Containerization

  • Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible wastes can react violently, generate toxic gases, or cause fires.

  • Collect waste in a designated, leak-proof container that is compatible with the chemical.

  • If the original container is used for waste, ensure the label is intact and legible[1].

  • For liquid waste, do not fill the container to more than 80% capacity to allow for vapor expansion.

  • Place the primary waste container in secondary containment, such as a plastic tub, to contain potential spills[3].

Step 3: Labeling

  • Label the waste container clearly with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name ("this compound") and its known constituents and concentrations. Do not use abbreviations or chemical formulas[4].

    • The date accumulation started.

    • The specific hazard(s) (e.g., "Flammable," "Toxic," "Corrosive").

    • The name and contact information of the generating researcher or lab.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be secure, away from general traffic, and clearly marked.

  • Keep hazardous waste containers closed at all times except when adding waste[2].

Step 5: Arranging for Disposal

  • Contact your institution's EHS department to schedule a waste pickup.

  • Provide them with all necessary documentation, including the characterization data and a completed hazardous waste disposal form.

  • Never dispose of this compound down the sink or in the regular trash. Unidentified or hazardous chemicals are prohibited from sewer or landfill disposal[5].

Disposal of Empty Containers:

  • A container that held a hazardous waste can be disposed of as regular trash only after all contents have been removed[2].

  • If the container held an acutely hazardous waste, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[1][2].

  • Deface all chemical labels on the empty container before disposal[2].

G cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disp Final Disposal char Characterize Compound (Physical, Chemical, Toxicological Properties) assess Hazard Assessment & Waste Classification char->assess seg Segregate Waste (Avoid Mixing Incompatibles) assess->seg cont Use Compatible & Leak-Proof Container seg->cont labeling Label Container Clearly: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date cont->labeling store Store in Secure Satellite Accumulation Area labeling->store ehs Contact EHS for Pickup store->ehs pickup Professional Disposal ehs->pickup

Caption: Workflow for the safe disposal of a novel research chemical.

Experimental Protocols for Characterization

To ensure safety and proper disposal, a new chemical entity must be thoroughly characterized. The following outlines a general experimental workflow.

Workflow for Characterizing a New Chemical Entity (NCE)

  • Synthesis and Purification: Synthesize this compound and purify it to a high degree using techniques like chromatography (e.g., HPLC). The purity is crucial for accurate characterization.

  • Structural Elucidation:

    • Mass Spectrometry (MS): Determine the molecular weight and elemental composition[6].

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed chemical structure.

  • Physicochemical Property Testing:

    • Determine solubility in various solvents (aqueous and organic).

    • Measure melting point, boiling point, and pH.

    • Conduct stability studies under different conditions (e.g., temperature, light, pH) to identify potential degradation products.

  • In Vitro Biological Activity and Toxicity Screening:

    • Perform cell-based assays to determine the compound's primary biological effects and its potential signaling pathways.

    • Conduct cytotoxicity assays in relevant cell lines to get a preliminary measure of toxicity (e.g., IC50).

  • Documentation: Compile all findings into a comprehensive Safety Data Sheet (SDS)[7].

Investigating Signaling Pathways

Understanding the signaling pathway of a novel compound is crucial for assessing its biological hazard.[8]

  • Target Identification: Use computational models or high-throughput screening to identify potential protein targets of this compound[9][10].

  • Pathway Analysis: Treat relevant cell lines with this compound and use techniques like transcriptomics (RNA-seq) or proteomics to identify changes in gene or protein expression that indicate which signaling pathways are affected[10].

  • Reporter Gene Assays: Use reporter genes (e.g., luciferase) linked to specific transcriptional response elements to confirm the activation or inhibition of a suspected pathway. A change in reporter protein expression serves as a direct measure of signaling pathway activity[11].

  • Validation: Validate the findings using more targeted methods, such as Western blotting for key pathway proteins or by observing phenotypic changes in the cells.

G cluster_discovery Discovery & Initial Screening cluster_pathway Pathway Elucidation cluster_outcome Outcome start Novel Compound (this compound) screen High-Throughput Screening (Target Identification) start->screen bio_assay In Vitro Bioassays (Phenotypic Effects) start->bio_assay omics Omics Analysis (Transcriptomics/Proteomics) screen->omics bio_assay->omics reporter Reporter Gene Assays omics->reporter validation Western Blotting & Functional Validation reporter->validation pathway_map Identified Signaling Pathway validation->pathway_map

Caption: General workflow for identifying the signaling pathway of a novel compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Picfeltarraenin X

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Picfeltarraenin X, a potent triterpenoid compound, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural steps, you can mitigate risks and handle this compound with confidence.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from suppliers of analogous compounds, such as Picfeltarraenin IA and IB, indicate that it should be handled with care. The primary hazards are not fully characterized, but it is prudent to treat the compound as potentially harmful if swallowed, inhaled, or in contact with skin.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Double gloving is recommended for potent compounds.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filterNecessary when handling the powder form outside of a certified chemical fume hood to prevent inhalation.

Safe Handling and Storage Procedures

Proper handling and storage are critical to prevent exposure and maintain the integrity of this compound.

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing and Aliquoting: Conduct all weighing and preparation of stock solutions within the fume hood. Use a dedicated and calibrated balance. To avoid generating dust, handle the solid compound gently.

  • Solution Preparation: this compound is soluble in solvents such as DMSO, Pyridine, Methanol, and Ethanol.[1] When preparing solutions, add the solvent slowly to the compound. If necessary, use an ultrasonic bath to aid dissolution.[2]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, follow the supplier's recommendations, which may include refrigeration (2-8°C) or freezing (-20°C or -80°C).[1][3][4] Protect from light.[3][4]

Spill and Exposure Response

In the event of a spill or exposure, immediate and appropriate action is crucial.

Emergency Procedures:

SituationAction
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable detergent and water.
Major Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.

Disposal Steps:

  • Waste Collection: Collect all waste materials, including unused compound, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Container Management: Keep the waste container tightly sealed when not in use. Store it in a designated satellite accumulation area.

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow and Safety

The following diagram illustrates a typical workflow for handling this compound, incorporating the safety measures outlined in this guide.

PicfeltarraeninX_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 handling1 Weigh Compound prep2->handling1 handling2 Prepare Solution handling1->handling2 storage1 Store Compound handling1->storage1 Unused Compound handling3 Conduct Experiment handling2->handling3 cleanup1 Decontaminate Workspace handling3->cleanup1 cleanup2 Dispose of Waste cleanup1->cleanup2 cleanup3 Remove PPE cleanup2->cleanup3

Caption: Workflow for safe handling of this compound.

By implementing these comprehensive safety and logistical procedures, researchers can confidently work with this compound while prioritizing their well-being and maintaining a secure laboratory environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet for any chemical you handle.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。